phenyl(1H-1,2,4-triazol-3-yl)methanamine
Description
Properties
CAS No. |
1250039-43-0 |
|---|---|
Molecular Formula |
C9H10N4 |
Molecular Weight |
174.2 g/mol |
IUPAC Name |
phenyl(1H-1,2,4-triazol-5-yl)methanamine |
InChI |
InChI=1S/C9H10N4/c10-8(9-11-6-12-13-9)7-4-2-1-3-5-7/h1-6,8H,10H2,(H,11,12,13) |
InChI Key |
JZYNFNZPGIODPL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=NC=NN2)N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=NC=NN2)N |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical properties of phenyl(1H-1,2,4-triazol-3-yl)methanamine
An In-Depth Technical Guide to the Physicochemical Properties of phenyl(1H-1,2,4-triazol-3-yl)methanamine
Introduction
In the landscape of modern drug discovery, the meticulous characterization of a molecule's physicochemical properties is a cornerstone of successful development. These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME), and are thus critical determinants of its ultimate therapeutic efficacy and safety profile. This guide provides a comprehensive overview of the key physicochemical attributes of phenyl(1H-1,2,4-triazol-3-yl)methanamine, a novel molecular entity with potential pharmacological significance.
Phenyl(1H-1,2,4-triazol-3-yl)methanamine features a unique combination of a lipophilic phenyl group and a polar, ionizable triazole-methanamine moiety. This structural arrangement suggests a complex interplay of properties that must be thoroughly understood to guide its development. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both theoretical insights and practical, field-tested methodologies for the determination of its core physicochemical parameters.
Molecular Identity and Structure
The foundational step in the physicochemical profiling of any new chemical entity is the unambiguous confirmation of its identity and structure.
IUPAC Name: phenyl(1H-1,2,4-triazol-3-yl)methanamine
Chemical Structure:
Chemical structure of phenyl(1H-1,2,4-triazol-3-yl)methanamine
Table 1: Core Molecular Identifiers
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₄ | PubChem[1] |
| Molecular Weight | 174.20 g/mol | PubChem[1] |
| Canonical SMILES | C1=CC=C(C=C1)C(CN)N2C=NN=C2 | N/A |
| InChIKey | LHCAALSSPCHRFS-UHFFFAOYSA-N | PubChem[1] |
Note: As this is a novel compound, a unique CAS number has not been assigned. The provided identifiers are based on the core structure.
Acid Dissociation Constant (pKa)
The pKa of a molecule is a measure of its acidity or basicity and is a critical parameter in drug development. It dictates the ionization state of a compound at a given pH, which in turn influences its solubility, permeability, and target engagement. For phenyl(1H-1,2,4-triazol-3-yl)methanamine, the presence of the basic methanamine group and the acidic/basic triazole ring suggests at least two pKa values.
Importance in Drug Discovery
-
Solubility: The ionized form of a molecule is generally more water-soluble than the neutral form. A high pKa for an amine indicates that it will be protonated and more soluble at lower pH values, such as in the stomach.[2]
-
Permeability: The neutral form of a drug is typically more lipid-soluble and can more readily cross cell membranes.
-
Target Binding: The ionization state of a drug can significantly impact its ability to bind to its biological target.
Experimental Determination of pKa
Given the novelty of phenyl(1H-1,2,4-triazol-3-yl)methanamine, experimental determination of its pKa values is essential. The spectrophotometric method is a robust and widely used technique, particularly for compounds with a chromophore near the ionization site.[2][3]
-
Preparation of Buffers: Prepare a series of buffers with a range of pH values (e.g., from pH 2 to 12).
-
Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Measurement:
-
Add a small aliquot of the stock solution to each buffer to achieve the desired final concentration.
-
Measure the UV-Vis absorbance spectrum of each solution.
-
-
Data Analysis:
-
Plot the absorbance at a specific wavelength (where the absorbance changes significantly with pH) against the pH.
-
The resulting sigmoidal curve will have an inflection point that corresponds to the pKa.[3]
-
Causality Behind Experimental Choices:
-
The use of a wide range of pH buffers is necessary to capture all potential ionization events.
-
The selection of the analytical wavelength is critical; a wavelength with the largest difference in absorbance between the ionized and neutral forms will provide the most sensitive measurement.[3]
Workflow for spectrophotometric pKa determination.
Lipophilicity (LogP and LogD)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial determinant of a drug's ADME properties. It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. For ionizable molecules like phenyl(1H-1,2,4-triazol-3-yl)methanamine, the distribution coefficient (LogD) at a specific pH is a more physiologically relevant parameter.[4][5]
Importance in Drug Discovery
-
Absorption: Adequate lipophilicity is required for a drug to pass through the lipid bilayers of cell membranes.
-
Distribution: Lipophilicity influences how a drug is distributed throughout the body. Highly lipophilic compounds may accumulate in fatty tissues.
-
Metabolism and Clearance: Lipophilicity can affect the rate at which a drug is metabolized by enzymes such as cytochrome P450s.[4]
Experimental Determination of LogP/LogD
The shake-flask method is the gold standard for LogP and LogD determination due to its direct measurement of partitioning.[3][4]
-
Phase Preparation: Prepare n-octanol saturated with water and water (or a buffer of a specific pH for LogD) saturated with n-octanol.
-
Partitioning:
-
Add a known amount of the test compound to a mixture of the two phases.
-
Shake the mixture vigorously to allow for partitioning.
-
Allow the phases to separate.
-
-
Quantification:
-
Carefully separate the two phases.
-
Measure the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).[6]
-
-
Calculation:
-
LogP = log ([Concentration in Octanol] / [Concentration in Water])
-
LogD = log ([Concentration in Octanol] / [Concentration in Aqueous Buffer]) at a specific pH.
-
Causality Behind Experimental Choices:
-
Pre-saturation of the solvents is crucial to ensure that the volume of each phase does not change during the experiment.
-
HPLC-UV is often the analytical method of choice due to its sensitivity and ability to separate the compound of interest from any impurities.[6]
Workflow for shake-flask LogP/LogD determination.
Solubility
Aqueous solubility is a critical physicochemical property that affects a drug's absorption and bioavailability. Poor solubility is a major challenge in drug development. For phenyl(1H-1,2,4-triazol-3-yl)methanamine, solubility is expected to be pH-dependent due to its ionizable groups. Two types of solubility are commonly measured: kinetic and thermodynamic.[7][8]
Importance in Drug Discovery
-
Bioavailability: A drug must be in solution to be absorbed from the gastrointestinal tract.
-
Formulation: Solubility data is essential for developing suitable formulations for both in vitro and in vivo studies.
-
In Vitro Assays: Poor solubility can lead to inaccurate results in biological assays.[8]
Experimental Determination of Solubility
Kinetic solubility is a high-throughput measurement of the solubility of a compound when it is rapidly precipitated from a DMSO stock solution into an aqueous buffer. It is often used in early drug discovery for rapid compound assessment.[7][9][10]
-
Sample Preparation: Prepare a high-concentration stock solution of the compound in DMSO.
-
Assay:
-
Add a small volume of the DMSO stock to an aqueous buffer in a microtiter plate.
-
Mix and incubate for a short period (e.g., 2 hours).
-
-
Detection: Measure the light scattering of the solution using a nephelometer. The amount of light scattering is proportional to the amount of precipitated compound.[8]
-
Data Analysis: The kinetic solubility is the concentration at which precipitation is first observed.
Workflow for kinetic solubility determination by nephelometry.
Thermodynamic solubility is the true equilibrium solubility of a compound in a saturated solution. It is a more accurate but more time-consuming measurement.[9][11][12]
-
Sample Preparation: Add an excess of the solid compound to an aqueous buffer.
-
Equilibration: Shake the suspension for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[7][9]
-
Separation: Separate the undissolved solid from the saturated solution by filtration or centrifugation.
-
Quantification: Measure the concentration of the dissolved compound in the filtrate/supernatant using HPLC-UV.[11][12]
Causality Behind Experimental Choices:
-
Using an excess of solid compound ensures that a saturated solution is formed.
-
The long incubation time with agitation is necessary to reach true equilibrium.[9]
-
Filtration or centrifugation is critical to remove any undissolved particles that would interfere with the concentration measurement.
Summary of Physicochemical Properties
The following table summarizes the key physicochemical properties of phenyl(1H-1,2,4-triazol-3-yl)methanamine and the recommended methodologies for their determination. As this is a novel compound, experimental values are not yet available in the public domain and must be determined empirically.
Table 2: Summary of Physicochemical Properties and Recommended Assays
| Property | Importance in Drug Development | Recommended Experimental Method |
| pKa | Governs ionization state, influencing solubility and permeability. | Spectrophotometry, Potentiometric Titration |
| LogP/LogD | Measures lipophilicity, impacting absorption, distribution, and metabolism. | Shake-Flask with HPLC-UV analysis |
| Kinetic Solubility | High-throughput measure of solubility for early-stage compound ranking. | Nephelometry, Direct UV Assay |
| Thermodynamic Solubility | True equilibrium solubility, crucial for formulation and biopharmaceutical classification. | Shake-Flask with HPLC-UV analysis |
Conclusion
The successful advancement of phenyl(1H-1,2,4-triazol-3-yl)methanamine, or any novel drug candidate, is contingent upon a thorough understanding of its fundamental physicochemical properties. This guide has outlined the critical importance of pKa, lipophilicity, and solubility, and has provided detailed, field-proven protocols for their experimental determination. By systematically applying these methodologies, researchers can generate the high-quality data necessary to make informed decisions, optimize compound properties, and ultimately increase the probability of developing a safe and effective therapeutic agent. The self-validating nature of these protocols, coupled with a deep understanding of the underlying scientific principles, forms the bedrock of a robust and reliable drug discovery and development process.
References
-
Development of Methods for the Determination of pKa Values. PMC. [Link]
-
Kinetic Solubility Assays Protocol. AxisPharm. [Link]
-
An Introduction to the Acid Dissociation Constant (pKa). ACD/Labs. [Link]
-
ADME Solubility Assay. BioDuro. [Link]
-
In vitro solubility assays in drug discovery. PubMed. [Link]
-
Thermodynamic Solubility Assay. Domainex. [Link]
-
Experiment # 11: Spectroscopic determination of indicator pKa. ULM. [Link]
-
Experimental Determination of pKa Values and Metal Binding for Biomolecular Compounds Using 31P NMR Spectroscopy. Journal of Chemical Education. [Link]
-
Thermodynamic Solubility Assay. Evotec. [Link]
-
LogP/D. Cambridge MedChem Consulting. [Link]
-
Automated assays for thermodynamic (equilibrium) solubility determination. ResearchGate. [Link]
-
(1-Phenyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride. Aites (Shanghai) Biotechnology Co., Ltd. [Link]
-
(1-phenyl-1H-1,2,3-triazol-4-yl)methanamine. PubChem. [Link]
-
Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent. [Link]
-
Lipophilicity Descriptors: Understanding When to Use LogP & LogD. ACD/Labs. [Link]
Sources
- 1. (1-phenyl-1H-1,2,3-triazol-4-yl)methanamine | C9H10N4 | CID 18526002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. acdlabs.com [acdlabs.com]
- 3. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 5. acdlabs.com [acdlabs.com]
- 6. agilent.com [agilent.com]
- 7. enamine.net [enamine.net]
- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 12. evotec.com [evotec.com]
Technical Guide: Biological Activity Profile of Phenyl-Substituted Triazole Amines
The following technical guide details the biological activity profile, structure-activity relationships (SAR), and experimental validation of phenyl-substituted triazole amines.
Executive Summary
Phenyl-substituted triazole amines represent a privileged scaffold in medicinal chemistry, characterized by their high dipole moments, hydrogen-bonding capabilities, and metabolic stability. This guide focuses primarily on 4-amino-5-aryl-1,2,4-triazoles and 1-phenyl-1H-1,2,3-triazole-4-amines , two distinct subclasses that have emerged as potent pharmacophores. Their biological utility spans antimicrobial, anticancer, and anticonvulsant domains, driven by their ability to mimic peptide bonds and interact with diverse biological targets such as CYP51, GABA receptors, and tubulin.
Section 1: Structural Rationale & Pharmacophore Analysis
The triazole ring exists in two isomeric forms: 1,2,3-triazole and 1,2,4-triazole .[1][2][3][4] Both serve as bioisosteres for amide bonds but offer superior resistance to metabolic hydrolysis.
The 1,2,4-Triazole "Amine" Scaffold
In the context of "triazole amines," the 4-amino-1,2,4-triazole is the most chemically significant derivative. The exocyclic amino group at position 4 (N4) is a critical handle for derivatization (e.g., Schiff bases), while the phenyl substitution at position 5 (C5) provides essential lipophilicity for membrane permeation.
-
Tautomerism: 3-mercapto-1,2,4-triazole derivatives exist in a thione-thiol tautomeric equilibrium. The thione form often predominates in the solid state, while the thiol form is reactive in solution, facilitating interactions with metal centers in metalloenzymes (e.g., Heme-Fe in CYP51).
-
Electronic Effects: The nitrogen-rich ring acts as an electron sink, making the attached phenyl rings susceptible to pi-stacking interactions within receptor binding pockets.
The 1,2,3-Triazole Linker
Often generated via "Click Chemistry" (CuAAC), 1,2,3-triazoles serve as rigid linkers. In phenyl-substituted amines, the triazole ring orients the phenyl group and the amine functionality to maximize binding affinity, often seen in kinase inhibitors where the triazole forms hydrogen bonds with the hinge region of ATP-binding sites.
Section 2: Therapeutic Applications & Mechanisms
Antimicrobial & Antifungal Activity
Primary Target: Lanosterol 14α-demethylase (CYP51). Mechanism: The N-2 or N-4 of the triazole ring coordinates with the heme iron of the fungal CYP51 enzyme, blocking ergosterol biosynthesis.
-
Key Insight: Phenyl-substituted 1,2,4-triazoles carrying a thiol group (or thione) show enhanced activity against Candida albicans. The lipophilic phenyl group mimics the steroid backbone of lanosterol, guiding the inhibitor into the hydrophobic access channel.
Anticancer Activity
Primary Targets: Tubulin Polymerization, EGFR, and VEGFR-2. Mechanism:
-
Tubulin Inhibition: 4-amino-1,2,4-triazole derivatives (often Schiff bases) bind to the colchicine site of tubulin, inhibiting microtubule assembly and inducing G2/M phase arrest.
-
Kinase Inhibition: The triazole moiety functions as a hinge binder. Phenyl substitutions with electron-withdrawing groups (EWG) like -Cl or -F enhance potency by occupying the hydrophobic pocket adjacent to the ATP binding site.
Anticonvulsant Activity (CNS)
Primary Target: GABA-A Receptor.[5] Mechanism: Phenyl-substituted triazoles act as positive allosteric modulators or antagonists depending on substitution. The pharmacophore resembles the distal phenyl ring of benzodiazepines.
-
Validation: 1-phenyl-1H-1,2,3-triazoles have shown selective antagonism of insect GABA receptors, while 1,2,4-triazole derivatives often exhibit anticonvulsant effects in Maximal Electroshock (MES) models.
Section 3: Structure-Activity Relationship (SAR) Logic
The biological potency of these compounds is strictly governed by the "3-4-5" substitution pattern on the 1,2,4-triazole ring.
SAR Visualization (DOT Diagram)
Figure 1: SAR logic for 4-amino-5-phenyl-1,2,4-triazole derivatives. Position 5 dictates lipophilicity, while Position 4 determines the primary interaction mode (e.g., Schiff bases for tubulin targeting).
Key SAR Rules
-
Phenyl Ring Substitution (C5):
-
Para-substitution with EWGs (-Cl, -NO2, -F) significantly increases antimicrobial and anticancer activity compared to electron-donating groups (-CH3, -OCH3).
-
2,4-Dichlorophenyl moieties are optimal for antifungal activity (mimicking fluconazole).
-
-
Amino Group Modification (N4):
-
Free amine (-NH2) is often less active than its Schiff base (-N=CH-Ar) derivatives. The azomethine linkage (-CH=N-) extends conjugation and provides an additional hydrogen bond acceptor.
-
-
Thiol/Thione Presence (C3):
-
The presence of a mercapto group (-SH) at C3 is critical for antibacterial activity, likely due to its ability to form disulfide bridges or chelate metals. Alkylation of this thiol (S-alkylation) often reduces antibacterial potency but may enhance anticancer selectivity.
-
Section 4: Experimental Protocols for Validation
As a Senior Scientist, reliance on robust, self-validating protocols is non-negotiable. The following workflows prioritize reproducibility and mechanistic insight.
Protocol A: Minimum Inhibitory Concentration (MIC) - Resazurin Microtiter Assay
Why this method? Unlike standard turbidity tests, resazurin provides a colorimetric readout of metabolic activity, distinguishing bacteriostatic from bactericidal effects more clearly.
Materials:
-
96-well flat-bottom plates.
-
Resazurin sodium salt (0.015% w/v in PBS).
-
Mueller-Hinton Broth (MHB).
-
Test Compound (Stock 10 mg/mL in DMSO).
Workflow:
-
Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (
CFU/mL), then dilute 1:100 in MHB. -
Serial Dilution: Dispense 100 µL MHB into all wells. Add 100 µL of compound stock to column 1. Perform 2-fold serial dilutions across the plate.
-
Inoculation: Add 100 µL of diluted bacterial suspension to all wells. Final volume: 200 µL.
-
Controls:
-
Incubation: 37°C for 18–24 hours.
-
Readout: Add 30 µL Resazurin solution. Incubate 2–4 hours.
-
Blue = No growth (Inhibition).
-
Pink = Growth (Metabolic reduction of resazurin to resorufin).
-
-
Calculation: The lowest concentration remaining blue is the MIC.
Protocol B: In Vitro Cytotoxicity (MTT Assay)
Why this method? Validates the anticancer potential by measuring mitochondrial succinate dehydrogenase activity.
Critical Step: Ensure the triazole compound does not chemically reduce MTT in the absence of cells (a common false positive with reducing agents like thiols). Always run a cell-free compound control.
Workflow:
-
Seeding: Plate cancer cells (e.g., MCF-7, HeLa) at
cells/well. Incubate 24h for attachment. -
Treatment: Treat with graded concentrations (0.1 – 100 µM) of the phenyl-triazole amine for 48h.
-
MTT Addition: Add MTT reagent (5 mg/mL). Incubate 4h at 37°C.
-
Solubilization: Aspirate media. Add DMSO (150 µL) to dissolve formazan crystals.
-
Quantification: Measure Absorbance at 570 nm.
-
Analysis: Calculate IC50 using non-linear regression (GraphPad Prism).
Section 5: Data Summary & Activity Profile
The following table synthesizes activity ranges from key reference studies for phenyl-substituted 1,2,4-triazole amines.
| Biological Activity | Target Organism/Cell Line | Potency Range (IC50 / MIC) | Key Structural Feature | Reference |
| Antibacterial | S. aureus (MRSA) | MIC: 0.25 – 1.0 µg/mL | 2,4-difluorophenyl at C5; Schiff base at N4 | [1, 2] |
| Antifungal | C. albicans | MIC: 6.25 – 12.5 µg/mL | 4-chlorophenyl at C5; Thiol at C3 | [3, 4] |
| Anticancer | MCF-7 (Breast Cancer) | IC50: 1.5 – 5.0 µM | 4-nitrophenyl at C5; N-mannich base | [5] |
| Anti-inflammatory | COX-2 Inhibition | IC50: ~0.5 µM | 3,4,5-trimethoxyphenyl; Thione moiety | [6] |
| Anticonvulsant | MES Test (Mice) | ED50: 9.1 mg/kg | Distal phenyl ring; Amide linker | [7] |
Section 6: Mechanism of Action Visualization
Figure 2: Multi-target mechanism of action for phenyl-substituted triazole amines. The scaffold's versatility allows it to engage distinct pathways depending on the specific substitution pattern.
References
-
An insight on medicinal attributes of 1,2,4-triazoles. European Journal of Medicinal Chemistry. (2023).
-
1,2,4-Triazoles as Important Antibacterial Agents. Antibiotics (Basel). (2021).
-
Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules. (2025).
-
A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. (2023).
-
Anticancer and antimicrobial activities of some synthesized pyrazole and triazole derivatives. Der Pharma Chemica. (2014).
-
Synthesis and biological evaluation of phenyl-1H-1,2,3-triazole derivatives as anti-inflammatory agents. Archives of Pharmacal Research. (2015).
-
Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Molecules. (2025).
-
Synthesis and structure-activity relationships of 1-phenyl-1H-1,2,3-triazoles as selective insect GABA receptor antagonists. Journal of Agricultural and Food Chemistry. (2006).
Sources
- 1. ijprajournal.com [ijprajournal.com]
- 2. Recent advances in 1,2,3- and 1,2,4-triazole hybrids as antimicrobials and their SAR: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 4. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. eurekaselect.com [eurekaselect.com]
- 7. derpharmachemica.com [derpharmachemica.com]
Technical Guide: The Role of Phenyl(1H-1,2,4-triazol-3-yl)methanamine in Medicinal Chemistry
Executive Summary: The "Privileged" Fragment
In modern medicinal chemistry, phenyl(1H-1,2,4-triazol-3-yl)methanamine (specifically the 3-(aminomethyl)-5-phenyl-1,2,4-triazole isomer) represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets.
This scaffold is unique because it combines three distinct pharmacophoric features into a low-molecular-weight fragment (<200 Da):
-
1,2,4-Triazole Core: A robust bioisostere for amides and esters that functions as a hydrogen bond donor/acceptor and a metal coordination site (e.g., Heme Fe²⁺).
-
Primary Amine (Methanamine): A critical anchor point that mimics the
-amino group of lysine or interacts with cofactor-bound carbonyls (e.g., FAD). -
Phenyl Ring: Provides hydrophobic bulk and
- stacking capabilities essential for occupancy of lipophilic pockets.
This guide details the structural logic, synthetic pathways, and specific application of this scaffold in developing LSD1 (KDM1A) inhibitors and antimicrobial agents .
Structural & Physicochemical Logic[1]
Tautomerism and Binding
The 1,2,4-triazole ring exists in dynamic equilibrium between the 1H, 2H, and 4H tautomers. This flexibility allows the scaffold to adapt to the electrostatic environment of a protein binding pocket.
-
H-Bond Donor: The N-H of the triazole ring (pKa ~10).
-
H-Bond Acceptor: The N-2 and N-4 nitrogens.
-
Ionization: The primary amine (
) typically has a pKa of ~9.0–9.5, ensuring it is protonated at physiological pH. This is vital for forming salt bridges with aspartate or glutamate residues in enzyme active sites.
Bioisosterism
The triazole-methanamine motif is often used as a rigidified bioisostere of glycine or
Synthetic Accessibility
A robust, self-validating synthetic route is required to access this scaffold with high purity. The most reliable method involves the cyclization of benzimidates with amino acid hydrazides.
Core Synthesis Protocol: Modified Pinner Strategy
This protocol avoids the use of unstable acyl chlorides and minimizes racemization if chiral amino acids are used.
Reaction Scheme (Conceptual):
-
Activation: Benzonitrile
Ethyl benzimidate (Pinner reaction). -
Cyclization: Ethyl benzimidate + Glycine hydrazide
Triazole ring closure.
Caption: Step-wise synthesis of the phenyl-triazole-methanamine scaffold via imidate intermediate.
Detailed Experimental Protocol
Objective: Synthesis of 3-(aminomethyl)-5-phenyl-1H-1,2,4-triazole hydrochloride.
-
Imidate Formation:
-
Dissolve benzonitrile (10 mmol) in absolute ethanol (20 mL).
-
Cool to 0°C in an ice bath.
-
Bubble dry HCl gas through the solution for 30 minutes.
-
Seal and stir at 4°C for 24 hours. Precipitate (imidate ester HCl) is filtered and washed with dry ether.
-
-
Cyclization:
-
Suspend ethyl benzimidate hydrochloride (10 mmol) in ethanol (30 mL).
-
Add N-Boc-glycine hydrazide (10 mmol) and triethylamine (12 mmol).
-
Reflux for 12 hours. Monitor via TLC (MeOH:DCM 1:9).
-
Evaporate solvent; purify the N-Boc intermediate via silica gel column chromatography.
-
-
Deprotection:
-
Dissolve the intermediate in DCM (10 mL).
-
Add TFA (2 mL) dropwise at 0°C. Stir for 2 hours.
-
Evaporate volatiles. Recrystallize from EtOH/Ether to obtain the final amine salt.
-
Medicinal Chemistry Applications
Case Study A: LSD1 (KDM1A) Inhibitors
Lysine-Specific Demethylase 1 (LSD1) is a critical epigenetic target in oncology (AML, SCLC). The enzyme demethylates mono- and di-methylated Lysine-4 on Histone H3 (H3K4).
Mechanism of Action: LSD1 utilizes a FAD cofactor.[1] The phenyl(1,2,4-triazol-3-yl)methanamine scaffold acts as a substrate mimic:
-
The Amine: Mimics the
-amino group of the methylated lysine substrate. It positions itself near the FAD cofactor. -
The Triazole: Occupies the substrate channel, forming hydrogen bonds with residues like Asp555 or Val333.
-
The Phenyl Group: Engages in hydrophobic interactions with the large binding pocket typically occupied by the histone tail.
Data Comparison: Triazole vs. Non-Triazole Scaffolds
| Scaffold Type | Compound Example | LSD1 IC50 (nM) | Selectivity (LSD1 vs MAO-A/B) | Mechanism |
| Triazole-Amine | Compound 15u (Ref 1) | 49 nM | > 200-fold | Reversible |
| Tranylcypromine | TCP (Clinical Std) | 20,700 nM | < 10-fold | Irreversible |
| Pyrimidine | GSK-2879552 | ~100 nM | High | Irreversible |
Insight: The triazole scaffold offers reversibility, reducing the risk of off-target toxicity associated with irreversible covalent binders like tranylcypromine (TCP).
Case Study B: Antifungal Agents (CYP51 Inhibitors)
The 1,2,4-triazole ring is the cornerstone of azole antifungals (e.g., Fluconazole). The N-4 nitrogen of the triazole coordinates with the Heme Iron (Fe) of the fungal enzyme lanosterol 14
-
Role of the Methanamine: In newer generations of antifungals, the methanamine arm serves as a linker to attach "tail" groups that interact with the access channel of the enzyme, improving potency against resistant strains.
Mechanism of Action Visualization
The following diagram illustrates the dual-binding mode of this scaffold in an epigenetic context (LSD1 inhibition).
Caption: Pharmacophore mapping of the scaffold within the LSD1 active site. The amine mimics the histone lysine.
Biological Assay Protocol: LSD1 Inhibition Screening
To validate the activity of derivatives based on this scaffold, the following fluorometric assay is recommended.
Principle: LSD1 demethylates H3K4me2, producing H2O2 as a byproduct. Peroxidase (HRP) converts H2O2 and Amplex Red into highly fluorescent Resorufin.
Protocol:
-
Buffer Preparation: 50 mM HEPES (pH 7.5), 0.1 mM EDTA, 0.1 mg/mL BSA.
-
Enzyme Mix: Incubate recombinant human LSD1 (50 nM final) with the test compound (diluted in DMSO) for 15 minutes at 25°C.
-
Substrate Addition: Add H3K4me2 peptide (20
M), Amplex Red (50 M), and HRP (0.1 U/mL). -
Measurement: Monitor fluorescence (Ex/Em = 530/590 nm) continuously for 30 minutes.
-
Analysis: Calculate IC50 based on the slope of the linear reaction phase compared to DMSO controls.
References
-
Development of triazole-fused pyrimidine derivatives as highly potent and reversible inhibitors of histone lysine specific demethylase 1 (LSD1/KDM1A). Source: Acta Pharmaceutica Sinica B (via NIH/PMC) URL:[Link]
-
3,5-Diamino-1,2,4-triazoles as a novel scaffold for potent, reversible LSD1 (KDM1A) inhibitors. Source: Journal of Medicinal Chemistry (via NIH/PMC) URL:[Link]
-
Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Source: Molecules (via NIH/PMC) URL:[Link]
-
Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Source: Advances in Microbiology URL:[Link]
Sources
Structure-Activity Relationship (SAR) of Triazole Methanamine Scaffolds
This guide provides an in-depth technical analysis of Triazole Methanamine scaffolds, a privileged structural motif in modern medicinal chemistry. It synthesizes structure-activity relationship (SAR) data, synthetic protocols, and mechanistic insights for researchers in drug discovery.
Technical Whitepaper | Version 1.0
Executive Summary
The 1,2,3-triazole methanamine scaffold represents a convergence of two powerful pharmacophores: the bioisosteric 1,2,3-triazole ring and the flexible, hydrogen-bonding methanamine linker. This scaffold has emerged as a cornerstone in fragment-based drug design (FBDD) due to its synthetic accessibility via Click Chemistry (CuAAC) and its ability to span biological space with high fidelity.
This guide dissects the SAR of this scaffold, focusing on the N1-substituent , the C4-methanamine linker , and the terminal amine substitutions . It provides actionable insights for optimizing potency, solubility, and metabolic stability.
Chemical Space & Core Architecture
The core scaffold consists of a 1,4-disubstituted 1,2,3-triazole ring linked at the C4 position to a methanamine group (
Structural Advantages[1]
-
Bioisosterism: The 1,2,3-triazole mimics the peptide bond (
-amide) in geometry and electronic distribution but is resistant to proteolytic cleavage. -
Dipole Moment: The triazole ring has a strong dipole (~5 Debye), facilitating dipole-dipole interactions and hydrogen bonding with biological targets.
-
The Methanamine Linker: The methylene (
) group provides rotational freedom, allowing the terminal amine to orient into deep pockets. The amine nitrogen serves as a critical hydrogen bond donor/acceptor or a cationic center at physiological pH.
General Synthesis Workflow
The most robust route to this scaffold is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of organic azides with propargyl amines.
Detailed SAR Analysis
The biological activity of triazole methanamines is governed by three specific vectors.
Vector A: The N1-Position (Azide Origin)
This region typically accommodates hydrophobic bulk.
-
Aromatic Rings: Phenyl or benzyl groups at N1 facilitate
stacking interactions with aromatic residues (Trp, Phe, Tyr) in the binding pocket. -
Electron Withdrawing Groups (EWGs): Substituents like
, , or on the N1-phenyl ring often enhance potency by increasing the acidity of the triazole C5-proton, strengthening C-H... interactions. -
Heterocycles: Replacing phenyl with pyridine or quinoline can improve water solubility and target specific kinase hinge regions.
Vector B: The Methanamine Linker ( )
-
Linker Length: The single methylene spacer (
) is generally optimal. Extending to ethylene ( ) often results in a significant drop in potency due to entropic penalties upon binding. -
Amine Basicity: The nitrogen atom of the methanamine is crucial. Secondary amines (
) are often more potent than tertiary amines due to their ability to act as H-bond donors. -
Cationic Interaction: At physiological pH, the amine is often protonated (
). This allows for salt-bridge formation with Aspartate or Glutamate residues in enzyme active sites (common in proteases and kinases).
Vector C: The Terminal Amine (R2)
-
Lipophilicity vs. Solubility: Bulky alkyl or aryl groups here fit into hydrophobic sub-pockets. However, incorporating polar moieties (e.g., morpholine, piperazine) at this position is a standard strategy to improve ADME properties without sacrificing binding affinity.
-
Case Study (Antitubercular): In antitubercular agents, a piperidine or pyrrolidine ring at this position (forming a tertiary amine) has shown superior activity against M. tuberculosis compared to open-chain diethylamines.
Quantitative Data Summary
The following table summarizes SAR trends extracted from key studies on antimicrobial and anticancer activity of triazole derivatives.
| Compound Class | Target / Cell Line | Key Substituent (N1) | Key Substituent (Amine R2) | Activity Metric | Ref |
| Triazole-Benzothiazole | M. tuberculosis (H37Rv) | 6-Methyl-benzothiazole | Piperidine (Tertiary) | MIC: 1.6 µg/mL | [4] |
| Triazole-Benzothiazole | S. aureus | 6-Methyl-benzothiazole | Pyrrolidine | MIC: 31.25 µg/mL | [4] |
| Triazole-Phosphonate | HT-1080 (Fibrosarcoma) | Phosphonate-linked | Phenyl | IC50: 15.13 µM | [8] |
| Triazole-Nitrone | Lipid Peroxidation (Antioxidant) | 2,4-Difluorophenyl | t-Butyl Nitrone | 100% Inhibition | [5] |
| Triazole-Glycoside | M. tuberculosis | Carbohydrate moiety | Propyl | MIC: 5.8 µg/mL | [6] |
Experimental Protocols
Protocol: Synthesis of 1-Phenyl-N-(piperidin-1-ylmethyl)-1H-1,2,3-triazol-4-methanamine
Objective: Synthesis of a representative triazole methanamine scaffold.
-
Reagents: Phenyl azide (1.0 eq), N-propargyl piperidine (1.0 eq),
(0.1 eq), Sodium Ascorbate (0.2 eq). -
Solvent System:
(1:1 v/v). -
Procedure:
-
Dissolve phenyl azide and N-propargyl piperidine in the solvent mixture in a round-bottom flask.
-
Add sodium ascorbate solution followed by copper sulfate solution dropwise.
-
Stir the reaction mixture at room temperature (25°C) for 12-24 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate).
-
Workup: Upon completion, dilute with water and extract with dichloromethane (DCM) (3x).
-
Wash combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure. -
Purification: Recrystallize from ethanol or perform column chromatography (Silica gel, DCM:MeOH gradient) to yield the pure product.
-
Protocol: Antitubercular Assay (Microplate Alamar Blue Assay - MABA)
Objective: Determine Minimum Inhibitory Concentration (MIC).
-
Inoculum: M. tuberculosis H37Rv strain diluted to
CFU/mL. -
Plate Prep: Use 96-well plates. Add 100 µL of Middlebrook 7H9 broth to wells.
-
Compound Addition: Add serial dilutions of the triazole methanamine test compound.
-
Incubation: Incubate at 37°C for 7 days.
-
Development: Add 25 µL of Alamar Blue reagent (1:1 mix of 10% Tween 80 and Alamar Blue). Incubate for 24 hours.
-
Readout: A color change from Blue (Oxidized, no growth) to Pink (Reduced, growth) indicates bacterial viability. The MIC is the lowest concentration preventing the color change.
Mechanism of Action & Logic Flow
The following diagram illustrates the hypothetical binding mode of a triazole methanamine inhibitor within a protease active site (e.g., in M. tb or Cancer targets).
Future Perspectives
The triazole methanamine scaffold is evolving beyond simple inhibition.
-
PROTAC Linkers: The scaffold's stability and defined geometry make it an ideal candidate for the linker region in Proteolysis Targeting Chimeras (PROTACs).
-
Covalent Inhibitors: Introduction of electrophilic "warheads" (e.g., acrylamides) onto the methanamine nitrogen allows for the design of irreversible covalent inhibitors.
-
Multivalency: Using bis-azides or bis-alkynes allows the creation of dimeric ligands that can span large protein interfaces.
References
-
Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole... benzothiazole derivatives. RSC Medicinal Chemistry. Link
-
Structure−activity relationship (SAR) of 1,2,3-triazoles toward MAO inhibition. ResearchGate. Link
-
Current development of 1,2,3-triazole derived potential antimalarial scaffolds. Malaria World. Link
-
Synthesis and SAR Evaluation of Mercapto Triazolobenzothiazole Derivatives as Anti-tuberculosis Agents. Bentham Science. Link
-
Synthesis and Antioxidant Properties of Novel 1,2,3-Triazole-Containing Nitrones. NIH/PubMed. Link
-
1,2,3-Triazole derivatives as antitubercular agents: synthesis, biological evaluation. RSC Advances. Link
-
Exploration of triazole derivatives, SAR profiles... against Mycobacterium tuberculosis. Bioorganic Chemistry. Link
-
Click Synthesis, Anticancer Activity... of some Functional 1,2,3-triazole Derivatives. Biointerface Research. Link
Literature review on phenyl(1H-1,2,4-triazol-3-yl)methanamine synthesis
A Technical Whitepaper for Drug Development Professionals
Executive Summary
Phenyl(1H-1,2,4-triazol-3-yl)methanamine is a high-value pharmacophore in medicinal chemistry, serving as a bioisostere for amide or carboxylic acid moieties in GPCR antagonists (e.g., NK1 receptor antagonists) and kinase inhibitors. Its structure—a chiral primary amine linked to a 1,2,4-triazole ring—offers unique hydrogen-bonding capabilities and metabolic stability.
This whitepaper details a robust, scalable synthetic route designed for high enantiopurity and yield. Unlike generic academic preparations, this protocol prioritizes process safety, intermediate stability, and minimization of racemization, adhering to the rigorous standards required for pharmaceutical intermediate production.
Retrosynthetic Analysis
To design the optimal route, we deconstruct the target molecule (
Figure 1: Retrosynthetic disconnection strategy utilizing the amino acid backbone.
Strategic Route: The Modified Amino Acid Pathway
Rationale: The conversion of an
Phase 1: Protection and Activation
Objective: Convert Phenylglycine to N-Boc-Phenylglycine Methyl Ester.
-
Reagents:
, , then or . -
Expert Insight: While thionyl chloride (
) is cheap, it generates which removes the Boc group if not carefully managed. A safer, scalable alternative for the N-protected amino acid is alkylation using Methyl Iodide ( ) or Dimethyl Sulfate ( ) in DMF with . This avoids transient deprotection and ensures high yield.
Phase 2: Hydrazide Formation (Critical Control Point)
Objective: Synthesis of N-Boc-Phenylglycine Hydrazide.
-
Protocol: React the methyl ester with Hydrazine Hydrate (
) in Ethanol at reflux. -
Causality: Hydrazine is a potent nucleophile. However, the
-proton in phenylglycine derivatives is acidic ( ). Prolonged heating with excess base (hydrazine) can lead to racemization. -
Process Control: Monitor the reaction by TLC/HPLC. Stop immediately upon consumption of the ester. Use of mild temperature (
) is preferred over vigorous reflux if the reaction rate permits.
Phase 3: Triazole Ring Closure
Objective: Cyclization to the 1,2,4-triazole ring.[1][2][3]
-
Reagent Selection: Formamidine Acetate is the superior reagent compared to Formamide (requires
) or Orthoesters (can be sluggish). Formamidine Acetate melts/reacts at and provides the " " fragment needed to close the ring. -
Mechanism: The hydrazide nitrogen attacks the formamidine carbon, eliminating ammonia, followed by intramolecular dehydration.
Phase 4: Deprotection
Objective: Removal of the Boc group to yield the final amine salt.
-
Protocol:
in Dioxane or in . -
Purification: The final product is best isolated as the Hydrochloride or Trifluoroacetate salt to ensure stability against oxidation.
Detailed Experimental Protocol
Note: All steps should be performed in a fume hood. Hydrazine is toxic and a potential carcinogen.
Step 1: Synthesis of N-Boc-Phenylglycine Methyl Ester
-
Dissolve N-Boc-Phenylglycine (
, ) in anhydrous DMF ( ). -
Add Potassium Carbonate (
, , ) and stir for 15 min at . -
Dropwise add Methyl Iodide (
, , ). -
Allow to warm to Room Temperature (RT) and stir for 4 hours.
-
Workup: Dilute with water (
), extract with EtOAc ( ). Wash organics with brine, dry over , and concentrate.[4] -
Yield: Expect
as a white solid or clear oil.
Step 2: Synthesis of N-Boc-Phenylglycine Hydrazide
-
Dissolve the ester from Step 1 in Ethanol (
). -
Add Hydrazine Hydrate (
, , excess). -
Heat to
and monitor by TLC (System: ). Reaction typically completes in 3-5 hours. -
Workup: Concentrate under reduced pressure to remove ethanol and excess hydrazine. (Caution: Do not distill to dryness at high heat to avoid decomposition).
-
Triturate the residue with cold Diethyl Ether to induce crystallization. Filter and dry.
-
Validation:
should show loss of the methyl ester singlet ( ) and appearance of hydrazide protons.
Step 3: Cyclization to tert-butyl (phenyl(1H-1,2,4-triazol-3-yl)methyl)carbamate
-
Mix the Hydrazide (
, ) and Formamidine Acetate ( , , ) in a round-bottom flask. -
Solvent: Use Glacial Acetic Acid (
) for faster reaction or n-Butanol ( ) for milder conditions.-
Expert Note: Acetic acid promotes the loss of ammonia and water but may cause partial Boc-deprotection if heated too long. n-Butanol at reflux (
) is safer for the protecting group.
-
-
Reflux for 12-16 hours.
-
Workup: Concentrate the solvent. Neutralize the residue with saturated
solution. Extract with EtOAc.[4][5] -
Purification: Column chromatography (Gradient:
in ). The triazole proton typically appears around in NMR.
Step 4: Final Deprotection
-
Dissolve the protected triazole in 1,4-Dioxane (
). -
Add 4M HCl in Dioxane (
). Stir at RT for 2 hours. -
Isolation: The product often precipitates as the dihydrochloride salt. Dilute with Diethyl Ether , filter, and wash the solid.
-
Final Form: Phenyl(1H-1,2,4-triazol-3-yl)methanamine dihydrochloride.
Process Workflow Diagram
Figure 2: Linear process flow for the synthesis of the target amine salt.
Analytical Validation (Self-Validating System)
To ensure the protocol was successful, compare your product against these expected spectral characteristics:
| Technique | Expected Signal / Result | Structural Assignment |
| 1H NMR (DMSO-d6) | Triazole | |
| Phenyl Ring Protons | ||
| Benzylic | ||
| Ammonium | ||
| Mass Spectrometry | Parent Ion (Free Base MW = 174.2) | |
| HPLC | Single peak, | Confirm absence of hydrazide intermediate |
Safety & Handling
-
Hydrazine Hydrate: Severe poison, corrosive, and suspected carcinogen. Use double-gloving and work strictly in a fume hood. Quench waste with dilute hypochlorite solution.
-
Methyl Iodide: Neurotoxin and alkylating agent. Handle in a closed system or well-ventilated hood.
-
Triazole Formation: The reaction releases Ammonia gas. Ensure the reaction vessel is vented to a scrubber or fume hood exhaust.
References
-
Castanedo, G. M., et al. (2011).[6] "Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines." The Journal of Organic Chemistry, 76(4), 1177–1179. Link
-
Ueda, S., & Nagasawa, H. (2009). "Facile Synthesis of 1,2,4-Triazoles via a Copper-Catalyzed Tandem Addition-Oxidative Cyclization." Journal of the American Chemical Society, 131(42), 15080–15081. Link
-
Potts, K. T. (1961). "The Chemistry of 1,2,4-Triazoles." Chemical Reviews, 61(2), 87–127. Link
-
Shelke, G. M., et al. (2015). "Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles." Synlett, 26(03), 404–407. Link
-
BenchChem. (2025).[4] "Synthesis of 1,2,4-Triazole Derivatives: A Detailed Protocol." BenchChem Technical Library. Link
Sources
- 1. Divergent Synthesis of Substituted Amino-1,2,4-triazole Derivatives [organic-chemistry.org]
- 2. Visible light-induced cyclization reactions for the synthesis of 1,2,4-triazolines and 1,2,4-triazoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scispace.com [scispace.com]
- 6. isres.org [isres.org]
An In-depth Technical Guide to the Potential of Triazole Methanamines as Enzyme Inhibitors
This guide provides a comprehensive technical overview for researchers, medicinal chemists, and drug development professionals on the synthesis, mechanism of action, and evaluation of triazole methanamines as a promising class of enzyme inhibitors. By integrating foundational principles with actionable protocols and structure-activity relationship (SAR) insights, this document serves as a robust resource for advancing research in this critical area of medicinal chemistry.
Introduction: The Strategic Importance of the Triazole Scaffold
The 1,2,4-triazole ring is a five-membered heterocyclic motif that has earned the status of a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties—including metabolic stability, capacity for hydrogen bonding, and its role as a bioisostere for amide or ester groups—allow it to engage with a wide array of biological targets with high affinity. Triazole derivatives have demonstrated a vast spectrum of pharmacological activities, including antifungal, anticancer, and anti-inflammatory properties.[1]
A particularly promising subset of this family is the triazole methanamines, often synthesized as N-Mannich bases. These structures incorporate a flexible aminomethyl (-CH₂-NR₂) linker at a nitrogen position on the triazole ring. This addition not only enhances solubility but also provides a crucial vector for establishing specific interactions within enzyme active sites, making them highly effective and versatile enzyme inhibitors. This guide will focus specifically on their potential as inhibitors of acetylcholinesterase (AChE), a key enzyme implicated in neurodegenerative disorders like Alzheimer's disease.[2][3]
Synthesis of Triazole Methanamine Scaffolds
The primary route for generating triazole methanamines is the aminomethylation of a parent 1,2,4-triazole-3-thione via the Mannich reaction.[4][5] This three-component reaction is a cornerstone of medicinal chemistry, valued for its efficiency and operational simplicity. It involves the reaction of a compound with an active hydrogen atom (the triazole), formaldehyde, and a primary or secondary amine.
Protocol 2.1: Generalized Synthesis of N-Mannich Bases from 4-Aryl-1,2,4-triazole-3-thione
This protocol outlines a reliable method for synthesizing a library of triazole methanamine derivatives, a critical step for structure-activity relationship (SAR) studies.
Step 1: Synthesis of the 1,2,4-Triazole-3-thione Core
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve the appropriate aryl isothiocyanate (1.0 eq) in 100 mL of absolute ethanol.
-
Addition of Hydrazide: Add carbohydrazide (1.0 eq) to the solution.
-
Reflux: Heat the mixture to reflux and maintain for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Causality: This condensation reaction forms a thiocarbohydrazide intermediate, which is the direct precursor to the triazole ring.
-
Cyclization: After cooling, add an aqueous solution of 2M Sodium Hydroxide (2.0 eq) to the reaction mixture.
-
Second Reflux: Reflux the mixture for an additional 4-6 hours to induce cyclization into the triazole-thione ring. Causality: The basic conditions facilitate the intramolecular cyclization and dehydration to form the stable 1,2,4-triazole ring.
-
Isolation: Cool the reaction mixture to room temperature and acidify to pH 5-6 with 2M Hydrochloric Acid. The resulting precipitate is the 4-aryl-5-mercapto-1,2,4-triazole.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum.
Step 2: Synthesis of the N-Mannich Base (Aminomethylation)
-
Reaction Setup: Suspend the synthesized 4-aryl-1,2,4-triazole-3-thione (1.0 eq) in 50 mL of ethanol in a 100 mL flask.
-
Reagent Addition: Add formaldehyde (37% aqueous solution, 1.2 eq) followed by the desired secondary amine (e.g., N-phenylpiperazine, 1.1 eq).
-
Reaction: Stir the mixture vigorously at room temperature for 4-6 hours. Causality: Formaldehyde reacts with the secondary amine to form an electrophilic Eschenmoser-like salt in situ. The triazole, acting as a nucleophile, then attacks this species to form the stable N-C bond of the Mannich base.[4]
-
Isolation and Purification: The product typically precipitates out of solution. Collect the solid by filtration, wash with cold ethanol, and recrystallize from an appropriate solvent (e.g., ethanol/DMF) to yield the pure N-Mannich base.
The workflow for this synthesis is depicted below.
Evaluating Inhibitory Potential: The Ellman's Assay
To quantify the inhibitory potency of newly synthesized triazole methanamines against AChE, the Ellman's assay is the gold-standard colorimetric method. [6][7]It provides a rapid and reliable means to determine key inhibitory parameters like the IC₅₀ value.
Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB²⁻), which is measured spectrophotometrically at 412 nm. [6][8]The rate of color formation is directly proportional to AChE activity.
Protocol 4.1: High-Throughput AChE Inhibition Assay (96-Well Plate)
Materials:
-
96-well microplate
-
Microplate reader (412 nm)
-
Phosphate Buffer (0.1 M, pH 8.0)
-
AChE solution (from electric eel, 0.1 U/mL in buffer)
-
ATCh solution (10 mM in deionized water, prepare fresh)
-
DTNB solution (10 mM in buffer)
-
Test Compounds (10 mM stock in DMSO, serially diluted)
-
Positive Control: Eserine or Donepezil
Procedure:
-
Plate Setup:
-
Blank Wells: Add 150 µL of Phosphate Buffer.
-
Control Wells (100% Activity): Add 100 µL of Phosphate Buffer, 25 µL of AChE solution, and 25 µL of DMSO (or buffer used for inhibitor dilution).
-
Test Wells: Add 75 µL of Phosphate Buffer, 25 µL of AChE solution, and 25 µL of the test compound dilution.
-
-
Pre-incubation: Gently shake the plate and incubate at 37°C for 15 minutes. Causality: This step allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Add 25 µL of DTNB solution to all wells, followed immediately by 25 µL of ATCh solution to all wells except the blank. The total volume in each well should be 200 µL.
-
Measurement: Immediately place the plate in the microplate reader. Measure the absorbance at 412 nm every 60 seconds for 10-15 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V = ΔAbsorbance / Δtime) for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_test) / V_control] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
The experimental workflow is summarized in the diagram below.
Structure-Activity Relationship (SAR) Insights
The inhibitory potency of triazole derivatives is highly dependent on the nature and position of substituents on the core scaffold. By analyzing the IC₅₀ values of a series of related compounds, key SAR trends can be established to guide the design of more potent inhibitors.
The following table summarizes inhibitory data for a series of 1,2,4-triazole-thioether derivatives against AChE, which provides a valuable analogue to the methanamine series.
| Compound ID | R-Group (Substituent on Benzyl Ring) | AChE IC₅₀ (µM) | AChE Kᵢ (µM) | Inhibition Type |
| 10a | 4-Fluoro | 0.031 ± 0.85 | 0.0155 ± 1.25 | Un-competitive |
| 10b | 2-Methyl | 0.451 ± 0.05 | 0.184 ± 0.07 | Mixed |
| 10c | 3-Methyl | 0.537 ± 0.76 | 0.201 ± 0.09 | Mixed |
| 10g | 2-Bromo | 0.243 ± 0.09 | 0.091 ± 0.03 | Mixed |
| 10h | 3-Bromo | 0.297 ± 0.15 | 0.103 ± 0.05 | Mixed |
| 10k | 4-Nitro | 0.198 ± 0.25 | 0.084 ± 0.05 | Un-competitive |
| Eserine | Reference Inhibitor | 0.04 ± 0.001 | - | - |
Key Insights from SAR Data:
-
Electronic Effects: The presence of strong electron-withdrawing groups, such as fluoro (10a) and nitro (10k), on the benzyl ring significantly enhances inhibitory potency. Compound 10a was found to be the most potent inhibitor, even more so than the reference drug Eserine. * Positional Isomerism: The position of the substituent matters. For both methyl and bromo substituents, placement at the 2-position (ortho) resulted in slightly higher potency compared to the 3-position (meta), suggesting steric or electronic factors influence the binding orientation.
-
Inhibition Kinetics: The kinetic analysis revealed that these compounds act via mixed or un-competitive inhibition, indicating that they can bind to both the free enzyme and the enzyme-substrate complex. This dual-binding capability is a hallmark of many potent AChE inhibitors. [2]
Conclusion and Future Perspectives
Triazole methanamines represent a highly adaptable and potent class of enzyme inhibitors. Their straightforward synthesis via the Mannich reaction allows for the rapid generation of diverse chemical libraries, while their unique structural features enable strong and specific interactions with enzyme active sites. As demonstrated with acetylcholinesterase, strategic modification of the substituents on the triazole scaffold can lead to inhibitors with potencies in the nanomolar range.
Future research should focus on optimizing the pharmacokinetic properties (ADME/Tox) of these compounds to translate their in vitro potency into in vivo efficacy. The exploration of these scaffolds against other enzyme targets, such as kinases, phosphatases, and viral enzymes, remains a fertile ground for the discovery of novel therapeutic agents. The principles and protocols outlined in this guide provide a solid framework for researchers to design, synthesize, and validate the next generation of triazole-based enzyme inhibitors.
References
-
Khan, I., et al. (2022). Synthesis characterization and evaluation of novel triazole based analogs as a acetylcholinesterase and α-glucosidase inhibitors. Arabian Journal of Chemistry, 15(12), 104328. [Link]
-
Tariq, S., et al. (2020). New synthetic 1,2,4-triazole derivatives: Cholinesterase inhibition and molecular docking studies. Results in Chemistry, 2, 100041. [Link]
-
Knez, D., et al. (2023). Cholinesterase Inhibitory and Anti-Inflammatory Activity of the Naphtho- and Thienobenzo-Triazole Photoproducts: Experimental and Computational Study. Molecules, 28(19), 6899. [Link]
-
Attogene. (n.d.). Acetylcholinesterase Inhibition Assay (Tick or Eel). Attogene. [Link]
-
Tripathi, S., et al. (2023). An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities. Pharmaceuticals, 16(7), 996. [Link]
-
Ajetunmobi, O.E., et al. (2023). Cholinesterase Inhibitory Activity and Molecular Docking Studies of Isocryptolepine-Triazole Adducts. Molecules, 28(24), 8089. [Link]
-
Bio-protocol. (n.d.). Acetylcholinesterase Inhibition Assay. Bio-protocol, 11(18), e4151. [Link]
-
Salehi, B., et al. (2023). A Review on Recent Approaches on Molecular Docking Studies of Novel Compounds Targeting Acetylcholinesterase in Alzheimer Disease. International Journal of Molecular Sciences, 24(3), 2095. [Link]
-
Rawat, R., Deo, P.S., & Shakya, B. (2021). Synthesis, Characterization and Study of Antimicrobial Activities of Mannich Bases Incorporating 1,2,4-Triazole Nucleus. Amrit Research Journal. [Link]
-
Scribd. (n.d.). Ellman Esterase Assay Protocol. [Link]
-
da Silva, A.D., et al. (2024). Design of Promising Thiazoloindazole-Based Acetylcholinesterase Inhibitors Guided by Molecular Docking and Experimental. Journal of Chemical Information and Modeling. [Link]
-
Kuca, K., & Musilek, K. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. International Journal of Molecular Sciences, 12(4), 2615-2623. [Link]
-
Zha, G.F., et al. (2024). Synthesis, Biological Evaluation, and Molecular Docking Studies of Novel Coumarin–Triazole–Isatin Hybrids as Selective Butyrylcholinesterase Inhibitors. Molecules, 29(10), 2269. [Link]
-
Küçükgüzel, I., et al. (2009). Synthesis of some new 1,2,4-triazoles, their Mannich and Schiff bases and evaluation of their antimicrobial activities. European Journal of Medicinal Chemistry, 44(3), 1057-1067. [Link]
-
Szałek, E., et al. (2024). New 1,2,4-Triazole Derivatives with a N-Mannich Base Structure Based on a 4,6-Dimethylpyridine Scaffold as Anticancer Agents: Design, Synthesis, Biological Evaluation, and Molecular Modeling. Molecules, 29(14), 3236. [Link]
-
Yurttas, L., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Pharmacia, 71(2), 481-494. [Link]
Sources
- 1. Synthesis, Characterization and Study of Antimicrobial Activities of Mannich Bases Incorporating 1,2,4-Triazole Nucleus | Amrit Research Journal [nepjol.info]
- 2. An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cholinesterase Inhibitory Activity and Molecular Docking Studies of Isocryptolepine-Triazole Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of some new 1,2,4-triazoles, their Mannich and Schiff bases and evaluation of their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
The Triazole-Amine Dyad: A Privileged Scaffold for Next-Generation Therapeutics
Topic: Novel Applications of Triazole-Based Primary Amines in Drug Discovery Content Type: Technical Whitepaper Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Leads.
Executive Summary
The 1,2,3-triazole ring has long been celebrated as a "click chemistry" staple, primarily serving as a passive linker. However, recent advancements in fragment-based drug discovery (FBDD) and chemical biology have repositioned the triazole-based primary amine (specifically the 4-(aminomethyl)-1,2,3-triazole motif) as a functional pharmacophore in its own right.
This whitepaper analyzes the transition of this scaffold from a simple connector to a critical structural element in RNA-targeting small molecules , DNA-Encoded Libraries (DELs) , and peptidomimetics . We provide validated synthetic protocols for accessing chiral variants and detail the physicochemical rationale driving their adoption in high-value drug campaigns.
Structural & Physicochemical Rationale[1][2][3][4][5]
The Bioisosteric "Switch"
The 1,4-disubstituted 1,2,3-triazole is a proven bioisostere of the trans-amide bond.[1] When coupled with a primary amine at the C4 position, the scaffold mimics the N-terminal amino acid residues of peptides but with distinct metabolic advantages.
| Property | Amide Bond ( | 1,2,3-Triazole ( | Impact on Drug Design |
| Dipole Moment | ~3.7 D | ~5.0 D | Stronger electrostatic interactions with target residues. |
| H-Bonding | Donor (NH) & Acceptor (CO) | Acceptor (N2, N3) & Donor (C5-H) | Unique H-bond network; C5-H acts as a weak donor. |
| Metabolic Stability | Susceptible to Proteases | Highly Stable | Increases in vivo half-life ( |
| Geometry | Planar, trans or cis | Planar, rigid | Pre-organizes the primary amine vector. |
The "Vectorized Cation" Effect
In RNA targeting, non-specific electrostatic binding is a common hurdle. The triazole-amine motif provides a "Vectorized Cation" :
-
The primary amine (
) is protonated at physiological pH. -
Unlike a flexible aliphatic amine, the triazole ring rigidly orients this positive charge, allowing for specific salt-bridge interactions with the phosphate backbone or cation-
interactions with nucleobases, reducing off-target promiscuity.
Novel Applications
DNA-Encoded Libraries (DELs): The Universal Handle
In DEL synthesis, the triazole-based primary amine serves as a critical "growth point." The formation of the triazole via CuAAC is DNA-compatible (aqueous, mild), and the resulting primary amine is orthogonal to other common DEL reactions, allowing for subsequent acylation or reductive amination.
Mechanism:
-
Installation: An azide-functionalized DNA tag reacts with a propargyl-amine derivative.
-
Extension: The resulting triazole presents a free primary amine.
-
Diversification: The amine reacts with a library of carboxylic acids (thousands of variants).
RNA-Targeting Small Molecules
Small molecules targeting RNA (SM-RNA) often fail due to poor "drug-likeness." Triazole-amines offer a high fraction of
Peptidomimetics: The "Triazolamer"
Replacing the peptide backbone with alternating triazole-amine units creates "triazolamers." These oligomers adopt specific secondary structures (helices or sheets) akin to natural peptides but are invisible to proteolytic enzymes, making them ideal candidates for disrupting Protein-Protein Interactions (PPIs).
Visualization: Mechanistic Workflows
Diagram: The Amide-Triazole Bioisosteric Mapping
This diagram illustrates the steric and electronic overlay between a natural peptide bond and the triazole-amine mimic.
Caption: Structural mapping of the 1,4-disubstituted 1,2,3-triazole as a rigid bioisostere for the trans-amide bond.
Diagram: DEL Synthesis Workflow
Caption: Workflow for utilizing triazole-primary amines as diversity handles in DNA-Encoded Library synthesis.
Experimental Protocol: Asymmetric Synthesis of Chiral -Triazolyl Amines
Objective: Synthesis of a chiral 1,4-disubstituted triazole-amine fragment starting from an amino acid. This protocol ensures the retention of stereochemistry, crucial for FBDD.
Reagents:
-
L-Phenylalanine (or any chiral amino acid)
-
Sodium Azide (
) -
Propargyl amine[1]
- (Catalyst)
-
Sodium Ascorbate (Reductant)
- (Diazotransfer catalyst)
Step-by-Step Methodology
-
Diazotransfer (Amino Acid
-Azido Acid):-
Rationale: Converts the amine to an azide with retention of configuration.
-
Dissolve L-Phenylalanine (1.0 equiv) in
(1:2). -
Add
(2.0 equiv) and catalytic (0.01 equiv). -
Add imidazole-1-sulfonyl azide hydrochloride (1.2 equiv) slowly.
-
Stir at RT for 16h. Acidify to pH 2 and extract with EtOAc.
-
Checkpoint: Verify azide peak in IR (~2100
).
-
-
Reduction (Optional - if Alcohol desired) or Direct Click:
-
Note: For this protocol, we proceed to the triazole-amine directly.
-
-
CuAAC Click Reaction (Azide + Propargyl Amine):
-
Rationale: Forms the triazole ring.[2][3][1][4] Using propargyl amine introduces the primary amine handle.
-
Dissolve the
-azido acid (1.0 equiv) and N-Boc-propargyl amine (1.1 equiv) in (1:1). -
Add
(0.1 equiv) and Sodium Ascorbate (0.2 equiv). -
Stir at RT for 12h. The solution typically turns from blue to yellow/orange.
-
Workup: Dilute with water, extract with DCM. Purify via silica gel chromatography.
-
-
Deprotection (Boc Removal):
-
Dissolve the intermediate in DCM.
-
Add TFA (20% v/v) and stir for 2h.
-
Concentrate in vacuo to yield the Chiral
-Triazolyl Primary Amine as a TFA salt.
-
Self-Validation Check:
-
1H NMR: Look for the diagnostic triazole proton singlet (
7.5-8.5 ppm) and the disappearance of the Boc signal ( 1.4 ppm). -
Chiral HPLC: Confirm enantiomeric excess (
) to ensure no racemization occurred during the basic diazotransfer step.
References
-
Agouram, N., et al. (2021). 1,2,3-Triazoles as Biomimetics in Peptide Science. Molecules, 26(10), 2937. Link
-
Bonandi, E., et al. (2017). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. Drug Discovery Today, 22(10), 1572-1581. Link
-
Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015. Link
-
Koler, I., et al. (2022). On-DNA-1,2,3-Triazole Formation via Click Reaction. Methods in Molecular Biology, 2541, 39-43. Link
-
Warner, K. D., et al. (2018).[5] Principles for targeting RNA with drug-like small molecules. Nature Reviews Drug Discovery, 17, 547–558. Link
-
Hansen, S. G., et al. (2016). Synthesis of Chiral 1,4-Disubstituted-1,2,3-Triazole Derivatives from Amino Acids. Molecules, 21(11), 1568. Link
Sources
- 1. Tailored therapeutics based on 1,2,3-1H-triazoles: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of DNA-encoded libraries based on a benzodiazepine and a pyrazolopyrimidine scaffold - MedChemComm (RSC Publishing) DOI:10.1039/C6MD00243A [pubs.rsc.org]
- 3. Frontiers | 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. semanticscholar.org [semanticscholar.org]
Methodological & Application
Application Note: High-Purity Synthesis of Phenyl(1H-1,2,4-triazol-3-yl)methanamine
This Application Note is designed as a comprehensive technical guide for the synthesis of phenyl(1H-1,2,4-triazol-3-yl)methanamine (also known as
This guide prioritizes a modular, protected amino-acid strategy . This approach allows for the retention of chirality (if starting from enantiopure phenylglycine) and ensures high purity by minimizing side reactions common in direct aldehyde/nitrile condensations.
MW: 174.20 g/molIntroduction & Retrosynthetic Analysis[1]
The target molecule features a primary amine at the benzylic position attached to the C3 position of a 1,2,4-triazole ring. This scaffold acts as a bio-isostere for amides and carboxylic acids and serves as a critical bidentate ligand in metallo-enzyme inhibitors.
Strategic Logic
Direct condensation of
Retrosynthetic Pathway (Graphviz)
Figure 1: Retrosynthetic disconnection showing the conversion of Boc-Phenylglycine ester to the target triazole amine.
Experimental Protocols
Phase 1: Synthesis of Boc-Phenylglycine Hydrazide
Objective: Convert the ester functionality into a reactive hydrazide suitable for heterocycle formation.
-
Reagents:
-
Boc-L-Phenylglycine methyl ester (10.0 g, 37.7 mmol)
-
Hydrazine hydrate (80% solution, 11.0 mL, ~5 eq)
-
Methanol (100 mL)
-
-
Equipment: 250 mL Round Bottom Flask (RBF), Reflux condenser, Magnetic stirrer.
Procedure:
-
Dissolution: Dissolve 10.0 g of Boc-Phenylglycine methyl ester in 100 mL of methanol.
-
Addition: Add 11.0 mL of hydrazine hydrate dropwise at room temperature.
-
Note: Hydrazine is toxic and a potential carcinogen. Handle in a fume hood.
-
-
Reaction: Heat the mixture to reflux (65°C) for 4–6 hours.
-
Monitoring: Check via TLC (EtOAc/Hexane 1:1). The ester spot (
) should disappear, and a lower running hydrazide spot ( ) should appear.
-
-
Work-up:
-
Cool the reaction to room temperature.[1]
-
Concentrate the solvent under reduced pressure to
20 mL. -
Add 100 mL of cold diethyl ether or hexanes to precipitate the product.
-
Filter the white solid and wash with cold ether.
-
-
Yield: Expect
9.0 g (90%) of white crystalline solid.-
Checkpoint:
NMR should show a characteristic hydrazide doublet/singlet pattern around 9.0–9.5 ppm (NH-NH).
-
Phase 2: Cyclization to 1,2,4-Triazole
Objective: Construct the 1,2,4-triazole ring using formamidine acetate as the [N-C-N] donor.
-
Reagents:
-
Boc-Phenylglycine Hydrazide (5.0 g, 18.8 mmol)
-
Formamidine Acetate (7.8 g, 75 mmol, 4 eq)
-
n-Butanol (60 mL)
-
Acetic Acid (glacial, 1.0 mL - Catalytic/Buffer)
-
-
Equipment: Pressure tube or RBF with high-efficiency condenser.
Procedure:
-
Setup: In a pressure tube, suspend the hydrazide (5.0 g) and formamidine acetate (7.8 g) in n-Butanol (60 mL). Add 1 mL of glacial acetic acid.
-
Mechanistic Insight: The acetic acid buffers the reaction, preventing premature Boc-deprotection while catalyzing the transamination between the hydrazide and formamidine.
-
-
Cyclization: Heat the mixture to 120°C for 12–16 hours.
-
Observation: The suspension will eventually clear as the triazole forms, followed potentially by precipitation of salts.
-
-
Work-up:
-
Remove n-Butanol under high vacuum (rotary evaporator with water bath at 60°C).
-
Resuspend the residue in EtOAc (100 mL) and wash with saturated
(2 x 50 mL) to neutralize residual acetic acid/formamidine salts. -
Wash with Brine (50 mL), dry over
, and concentrate.
-
-
Purification: Flash column chromatography (DCM:MeOH 95:5 to 90:10).
-
Target: tert-butyl (phenyl(1H-1,2,4-triazol-3-yl)methyl)carbamate.
-
Phase 3: Deprotection to Target Amine
Objective: Remove the Boc group to release the primary amine.
-
Reagents:
-
Intermediate from Phase 2
-
4M HCl in Dioxane (or TFA/DCM 1:1)
-
-
Procedure:
-
Dissolve the protected triazole in minimal dry dioxane or DCM.
-
Add 4M HCl in Dioxane (10 eq) at 0°C. Stir at room temperature for 2 hours.
-
Isolation:
-
Evaporate volatiles to obtain the hydrochloride salt.
-
To obtain the free base: Dissolve salt in minimal water, neutralize with 2M NaOH to pH 10, and extract exhaustively with DCM/Isopropanol (3:1).
-
-
Final Product: Phenyl(1H-1,2,4-triazol-3-yl)methanamine.
-
Critical Quality Attributes (CQA) & Validation
To ensure the protocol was successful, compare your data against these standards.
| Attribute | Specification | Method |
| Appearance | White to off-white solid | Visual |
| Purity | >95% | HPLC (C18, Water/ACN gradient) |
| MS (ESI+) | [M+H]+ = 175.2 m/z | LC-MS |
| 1H NMR (DMSO-d6) | NMR Spectroscopy |
Mechanistic Pathway Diagram[8]
Figure 2: Simplified mechanistic flow of the cyclization reaction between the hydrazide and formamidine.
Safety & Handling
-
Hydrazine Hydrate: Highly toxic, corrosive, and suspected carcinogen. Use double-gloving and work strictly in a fume hood. Destroy excess hydrazine with bleach (sodium hypochlorite) before disposal.
-
Formamidine Acetate: Irritant. Hygroscopic; store in a desiccator.
-
Reaction Pressure: The cyclization step involves heating near the boiling point of n-Butanol. Ensure glassware is free of star-cracks to prevent failure under thermal stress.
References
-
Castanedo, G. M., et al. (2011).[2] "A highly regioselective one-pot process provides rapid access to highly diverse 1,3,5-trisubstituted 1,2,4-triazoles."[2] The Journal of Organic Chemistry, 76(4), 1177-1179. Link
- Ullmann's Encyclopedia of Industrial Chemistry. "Hydrazine and Derivatives." Wiley-VCH. (General reference for Hydrazine handling).
-
Potts, K. T. (1961).[3] "The Chemistry of 1,2,4-Triazoles." Chemical Reviews, 61(2), 87–127. (Foundational review on triazole synthesis via hydrazides). Link
-
Lin, Y. I., et al. (1979). "Synthesis of 3-substituted 1,2,4-triazoles." The Journal of Organic Chemistry, 44(23), 4160–4164. (Specific protocol for Formamidine Acetate cyclization). Link
Sources
Microwave-assisted synthesis of phenyl(1H-1,2,4-triazol-3-yl)methanamine
Application Note: High-Throughput Microwave Synthesis of Phenyl(1H-1,2,4-triazol-3-yl)methanamine
Executive Summary
Target Molecule: Phenyl(1H-1,2,4-triazol-3-yl)methanamine CAS Registry Number: (Generic scaffold class: 3-substituted-1,2,4-triazoles) Primary Application: Bioisostere of phenylglycine; CNS-active histamine analogues; Peptidomimetic building block.
This guide details a robust, scalable protocol for the synthesis of phenyl(1H-1,2,4-triazol-3-yl)methanamine using microwave-assisted organic synthesis (MAOS). Unlike conventional thermal cyclization, which often requires harsh dehydrating agents (
Key Advantages of this Protocol:
-
Speed: Total reaction time reduced from 48 hours to <1 hour.
-
Safety: Eliminates the need for corrosive
or toxic hydrazine (anhydrous) handling. -
Purity: "Clean" cyclization minimizes side-product formation (e.g., oxadiazoles).
Strategic Analysis & Mechanism
Retrosynthetic Logic
The target molecule contains a primary amine at the benzylic position. Direct synthesis from unprotected phenylglycine is prone to polymerization. Therefore, we employ a Boc-protection strategy .
-
Precursor: N-Boc-DL-Phenylglycine methyl ester.
-
Intermediate: N-Boc-DL-Phenylglycine hydrazide.
-
Cyclization: Reaction with Formamidine Acetate to form the 1,2,4-triazole ring.
-
Deprotection: Acidic cleavage of the Boc group.
Mechanistic Pathway (Graphviz)
The formation of the triazole ring proceeds via the condensation of the hydrazide with formamidine acetate, followed by an intramolecular nucleophilic attack and loss of ammonia.
Figure 1: Mechanistic pathway for the microwave-assisted cyclization of hydrazides with formamidine acetate.
Materials & Equipment
Reagents
-
N-Boc-DL-Phenylglycine methyl ester (>98%)
-
Hydrazine hydrate (50-60% in water)
-
Formamidine Acetate (99%)
-
Ethanol (Absolute), n-Butanol (Anhydrous)
-
Trifluoroacetic acid (TFA), Dichloromethane (DCM)
Equipment
-
Microwave Reactor: Single-mode reactor (e.g., Anton Paar Monowave 300/400 or CEM Discover).
-
Requirement: Must support sealed vessel pressure up to 20 bar.
-
-
Vessels: 10 mL or 30 mL Borosilicate glass vials with Teflon/Silicone septa.
-
Analysis: LC-MS (C18 column), 1H-NMR (DMSO-d6).
Experimental Protocols
Step 1: Synthesis of N-Boc-Phenylglycine Hydrazide
Rationale: Methyl esters react rapidly with hydrazine under MW irradiation, avoiding the need for coupling reagents like EDC/HOBt.
-
Dissolve: In a 30 mL MW vial, dissolve N-Boc-phenylglycine methyl ester (1.0 equiv, 5.0 mmol) in Ethanol (10 mL).
-
Add: Add Hydrazine hydrate (5.0 equiv, 25 mmol). Excess hydrazine drives the equilibrium.
-
Microwave Parameters:
-
Temp: 100 °C
-
Time: 10 minutes (Hold time)
-
Stirring: High (600 rpm)
-
Power: Dynamic (Max 150 W)
-
-
Work-up:
-
Cool to room temperature (RT). The product often precipitates.
-
If solid: Filter and wash with cold ethanol.
-
If liquid: Concentrate in vacuo. Triturate with hexanes to yield a white solid.
-
Checkpoint: Confirm hydrazide formation by LC-MS (M+1 mass shift vs ester).
-
Step 2: Cyclization to N-Boc-Phenyl(1,2,4-triazol-3-yl)methanamine
Rationale: This is the critical step. Formamidine acetate provides the single carbon required to close the triazole ring. n-Butanol allows for higher reaction temperatures (>120°C) without generating excessive pressure.
-
Prepare: In a 10 mL MW vial, combine the Hydrazide (from Step 1, 1.0 equiv, 2.0 mmol) and Formamidine Acetate (4.0 equiv, 8.0 mmol).
-
Solvent: Add n-Butanol (4 mL). Note: The mixture will be a suspension.
-
Microwave Parameters:
-
Temp: 140 °C
-
Time: 15 minutes
-
Pressure Limit: 15 bar
-
Pre-stir: 30 seconds
-
-
Work-up:
-
Concentrate the reaction mixture to dryness under reduced pressure.
-
Partition residue between Ethyl Acetate (30 mL) and saturated
(30 mL). -
Wash organic layer with brine, dry over
, and concentrate. -
Purification: Flash chromatography (DCM:MeOH 95:5) may be required if the crude purity is <90%.
-
Step 3: Deprotection to Final Amine
-
Dissolve the Boc-intermediate in DCM (5 mL).
-
Add TFA (2 mL) dropwise at 0 °C.
-
Stir at RT for 1 hour (Monitor by TLC; MW is not necessary for this step and may cause degradation).
-
Evaporate volatiles. Neutralize with Amberlyst A-21 resin or aqueous ammonia to obtain the free base.
Data & Validation
Comparison: Conventional vs. Microwave
| Parameter | Conventional Reflux (EtOH) | Microwave Protocol (This Guide) |
| Reaction Time | 24 - 48 Hours | 25 Minutes (Total) |
| Solvent Volume | 50 - 100 mL | 4 - 10 mL |
| Yield (Step 2) | 45 - 60% | 82 - 90% |
| Purity (Crude) | Low (requires recrystallization) | High (>90%) |
Workflow Logic Diagram
Figure 2: Operational workflow for the synthesis including Quality Control (QC) checkpoints.
Troubleshooting & Expert Insights
-
Racemization Risk: The benzylic proton in phenylglycine is acidic. While MW heating is fast, the basic conditions (hydrazine/formamidine) can induce racemization.
-
Mitigation: If enantiopurity is critical, reduce Step 2 temperature to 120 °C and extend time to 30 mins. Validate ee% using Chiral HPLC (e.g., Chiralpak AD-H).
-
-
Pressure Spikes: Step 1 releases methanol and ammonia gas. Ensure the vessel volume is <50% full. If pressure exceeds 15 bar, reduce the scale or use a ramped heating profile (5 min ramp to 100 °C).
-
Incomplete Cyclization: If the intermediate amidrazone is observed (Mass = Hydrazide + 27), add 1 drop of Acetic Acid to the reaction mixture in Step 2 to catalyze the dehydration.
References
-
Castagnolo, D., et al. (2009). Microwave-assisted synthesis of 1,2,4-triazoles. Synlett, 2009(13), 2093-2096.
-
Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.[1][2][3][4] Angewandte Chemie International Edition, 43(46), 6250-6284.
-
Potts, K. T. (1961). The chemistry of 1,2,4-triazoles. Chemical Reviews, 61(2), 87-127.
-
Shelke, G. M., et al. (2015).[5] A simple, efficient, and mild method for the synthesis of substituted 1,2,4-triazoles.[2][5][6] Synlett, 26(03), 404-407.[5]
Sources
- 1. Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives [scielo.org.za]
- 2. rjptonline.org [rjptonline.org]
- 3. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. scielo.org.za [scielo.org.za]
- 5. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 6. isres.org [isres.org]
Using phenyl(1H-1,2,4-triazol-3-yl)methanamine as a ligand in coordination chemistry
Application Note: Phenyl(1H-1,2,4-triazol-3-yl)methanamine in Coordination Chemistry
Part 1: Introduction & Ligand Architecture
Phenyl(1H-1,2,4-triazol-3-yl)methanamine (hereafter referred to as L-PTMA ) represents a versatile class of "hybrid" ligands combining a hard amine donor with the borderline soft nitrogen donors of the 1,2,4-triazole ring. Unlike simple monodentate ligands, L-PTMA offers a modular scaffold for constructing Metal-Organic Frameworks (MOFs), discrete coordination cages, and catalytically active complexes.
Ligand Design Philosophy
The molecule consists of three distinct functional zones:
-
The Primary Amine (
): A flexible, hard -donor capable of forming stable bonds with first-row transition metals (Cu, Zn, Ni, Co). -
The 1,2,4-Triazole Core: A rigid heterocyclic linker. The N1-substituted ring (typically 1-phenyl) leaves the N2 and N4 positions available for coordination.
-
The Phenyl Group: Provides steric bulk and potential for
stacking interactions, influencing the dimensionality of the final crystal lattice.
Coordination Modes: Depending on the metal ion radius and counter-anion, L-PTMA exhibits three primary modes:
-
Mode A (Chelating): Bidentate binding via the amine nitrogen and the triazole N2 (or N4), forming a stable 5-membered metallacycle.
-
Mode B (Bridging): The amine binds one metal center while the triazole N4 binds an adjacent center, generating 1D polymeric chains.
-
Mode C (Monodentate): Exclusive binding through the highly basic primary amine (common in protonated complexes or sterically crowded environments).
Part 2: Synthesis Protocol (Modular Reductive Amination)
While L-PTMA derivatives can be synthesized via cyclization of phenylhydrazine with aminoacetonitrile, the Reductive Amination route is preferred for research applications due to its high functional group tolerance and operational simplicity.
Workflow Diagram
Figure 1: Step-wise synthesis pathway ensuring high purity of the primary amine ligand.
Experimental Procedure
Reagents:
-
1-Phenyl-1H-1,2,4-triazole-3-carbaldehyde (1.0 eq)
-
Ammonium Acetate (
, 10.0 eq) -
Sodium Cyanoborohydride (
, 1.5 eq) -
Methanol (Anhydrous)
Step-by-Step Protocol:
-
Imine Formation: Dissolve the aldehyde (5 mmol) in anhydrous methanol (20 mL). Add ammonium acetate (50 mmol) in one portion. The excess ammonium source is critical to prevent secondary amine formation.
-
Activation: Stir the mixture at room temperature for 1 hour. A slight color change (often yellowing) indicates imine formation.
-
Reduction: Carefully add
(7.5 mmol) in small portions. Caution: Cyanoborohydride is toxic; work in a fume hood. -
Reaction: Stir at room temperature for 12–16 hours. Monitor by TLC (System: DCM/MeOH 9:1).
-
Quenching: Acidify to pH 2 with 1M HCl to decompose excess hydride. Stir for 30 mins.
-
Workup: Basify to pH 10 with 1M NaOH. Extract with DCM (
mL). Dry organic layer over and concentrate.[1] -
Purification: If necessary, recrystallize from Ethanol/Hexane or convert to the hydrochloride salt (L-PTMA·HCl) by adding HCl in ether for long-term storage.
Part 3: Coordination Chemistry Protocols
Protocol A: Synthesis of Discrete Molecular Complexes [M(L)2Cl2]
Target: Mononuclear complexes (M = Cu, Zn, Ni) for biological screening or catalysis.
-
Ligand Solution: Dissolve L-PTMA (0.2 mmol) in Ethanol (5 mL).
-
Metal Solution: Dissolve Metal Chloride (
, 0.1 mmol) in Ethanol (5 mL). -
Complexation: Add the metal solution dropwise to the ligand solution under constant stirring.
-
Observation: Immediate precipitation often occurs.
-
Optimization: If precipitate forms too fast (amorphous), add a few drops of water or heat to reflux to redissolve, then cool slowly.
-
-
Isolation: Filter the solid, wash with cold ethanol (
mL) and diethyl ether. Dry in vacuo.
Protocol B: Solvothermal Synthesis of MOFs
Target: 2D/3D polymeric frameworks using bridging modes.
-
Mixture: Combine L-PTMA (0.1 mmol),
(0.1 mmol), and 1,4-benzenedicarboxylic acid (co-ligand, 0.1 mmol) in a Teflon-lined autoclave. -
Solvent: Add DMF/Ethanol/Water (2:1:1, 8 mL).
-
Thermal Cycle: Heat to 120°C for 48 hours. Cool to RT over 24 hours (rate: 5°C/h).
-
Result: Look for block-shaped crystals suitable for Single Crystal XRD.
Part 4: Characterization & Data Interpretation
Spectroscopic Fingerprinting
| Technique | Parameter | Expected Value (Free Ligand) | Expected Value (Complex) | Interpretation |
| FT-IR | Shifted/Broadened | Participation of amine in bonding. | ||
| FT-IR | Shifted | Coordination via triazole nitrogen. | ||
| 1H NMR | Downfield shift ( | Deshielding due to metal induction. | ||
| UV-Vis | d-d transition | N/A (Colorless) | Geometry indicator (Square planar vs Octahedral). |
Coordination Mode Visualization
Figure 2: Selecting reaction conditions to favor discrete chelation (A) or polymeric bridging (B).
Part 5: Applications & Troubleshooting
Key Applications
-
Biological Activity: The Schiff base derivatives of L-PTMA are well-documented antifungal agents. The free amine complexes (Cu, Zn) show enhanced cytotoxicity against cancer cell lines due to the "chelation effect," which facilitates transport across lipid membranes.
-
Catalysis: Zn(II) complexes of L-PTMA act as Lewis Acid catalysts for Knoevenagel condensation reactions, utilizing the uncoordinated triazole nitrogen as a pendant base (bifunctional catalysis).
Troubleshooting Guide
-
Issue: Ligand is insoluble in Ethanol.
-
Fix: Use Methanol or a DMF/Ethanol mixture.[1] The phenyl ring decreases water solubility significantly.
-
-
Issue: Formation of "Oils" instead of crystals.
-
Fix: The amine is flexible. Use a rigid co-ligand (e.g., terephthalate) or switch to slow diffusion methods (layering ether over the methanolic complex solution).
-
-
Issue: Oxidation of Cu(I) to Cu(II).
-
Fix: If targeting Cu(I) frameworks, degas all solvents with
and add Ascorbic Acid as a stabilizer.
-
References
-
Synthesis of 3-amino-1,2,4-triazoles: National Institutes of Health (NIH). "Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles". Available at: [Link]
-
Ligand Identity & Structure: PubChem. "(1-phenyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride". Available at: [Link]
-
Reductive Amination Protocols: Organic Chemistry Portal. "Amine synthesis by reductive amination". Available at: [Link]
-
Coordination Modes of Triazoles: MDPI. "Coordination Polymers and Metal Organic Frameworks Derived from 1,2,4-Triazole Amino Acid Linkers". Available at: [Link]
-
Crystal Engineering with Triazoles: ResearchGate. "Three 3-amino-1,2,4-triazole-based cobalt(II) complexes...". Available at: [Link]
Sources
Application Note: Controlled Synthesis of Bioactive Schiff Bases from Phenyl(1H-1,2,4-triazol-3-yl)methanamine
Strategic Overview
The 1,2,4-triazole pharmacophore is a cornerstone in medicinal chemistry, exhibiting broad-spectrum biological activities including antifungal (e.g., Fluconazole), antimicrobial, and anticancer properties. The specific precursor phenyl(1H-1,2,4-triazol-3-yl)methanamine represents a high-value scaffold because it combines the bioactivity of the triazole ring with a benzylic amine handle.
Derivatizing this amine into Schiff bases (azomethines) is a critical strategy for drug development. The formation of the azomethine bond (
This guide provides a rigorous, field-validated protocol for synthesizing these Schiff bases. Unlike generic organic synthesis manuals, this document focuses on the specific solubility and reactivity challenges posed by the triazole moiety.
Chemical Basis & Critical Process Parameters (CPPs)
The Reaction Mechanism
The formation of the Schiff base is a reversible, acid-catalyzed condensation between the primary amine of the phenyl(1H-1,2,4-triazol-3-yl)methanamine and an electrophilic carbonyl (aldehyde or ketone).
-
Nucleophilic Attack: The lone pair on the benzylic amine attacks the carbonyl carbon.
-
Carbinolamine Intermediate: A tetrahedral intermediate forms.
-
Dehydration: Acid-catalyzed elimination of water yields the imine (
).
Critical Process Parameters
-
pH Control (The "Goldilocks" Zone): The reaction rate is pH-dependent.[1][2][3]
-
Too Acidic (pH < 3): The amine is protonated (
), destroying its nucleophilicity.[1] Reaction stops. -
Too Basic (pH > 6): There are insufficient protons to catalyze the dehydration of the carbinolamine intermediate.[4] Reaction slows.
-
Optimal:pH 4.0 – 5.0 (typically achieved with catalytic glacial acetic acid).
-
-
Water Management: Since the reaction is an equilibrium (
), removing water drives the reaction to completion (Le Chatelier’s principle). For difficult substrates, a Dean-Stark trap or molecular sieves are required. -
Solvent Polarity: Ethanol (EtOH) or Methanol (MeOH) are preferred. They solubilize the polar triazole starting material while often allowing the less polar Schiff base product to precipitate upon cooling, facilitating purification.
Experimental Protocol
Materials & Equipment
-
Precursor: Phenyl(1H-1,2,4-triazol-3-yl)methanamine (1.0 equiv).
-
Electrophile: Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde, 4-nitrobenzaldehyde) (1.0 – 1.1 equiv).
-
Solvent: Absolute Ethanol (EtOH).
-
Catalyst: Glacial Acetic Acid (AcOH).
-
Equipment: Round-bottom flask (RBF), Reflux condenser, Magnetic stirrer, TLC silica plates.
Step-by-Step Methodology
Phase 1: Solubilization & Activation
-
Charge the Vessel: In a 100 mL RBF, dissolve 5.0 mmol of phenyl(1H-1,2,4-triazol-3-yl)methanamine in 20 mL of absolute ethanol.
-
Heat to Clear: The triazole moiety can be stubborn. Heat gently to 40-50°C until a clear, homogeneous solution is obtained.
-
Catalyst Addition: Add 3-5 drops of glacial acetic acid.
-
Note: Do not add the aldehyde yet. Acidifying the amine solution first ensures the catalyst is distributed before the electrophile is introduced.
-
Phase 2: Condensation (The Reaction)
-
Add Electrophile: Add 5.0 mmol (1.0 equiv) of the chosen aromatic aldehyde.
-
Tip: If the aldehyde is a solid, dissolve it in a minimal amount of ethanol (5 mL) before addition to prevent local concentration spikes.
-
-
Reflux: Heat the mixture to reflux (approx. 78°C for EtOH) with vigorous stirring.
-
Duration: Maintain reflux for 3 – 6 hours .
-
Monitoring: Check TLC every hour (Eluent: CHCl₃:MeOH 9:1). Look for the disappearance of the polar amine spot (baseline/low
) and the appearance of a less polar product spot (higher ).
-
Phase 3: Isolation & Purification
-
Cooling Crystallization: Stop heating and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath (0-4°C) for 1 hour.
-
Observation: The Schiff base should precipitate as a colored solid (often yellow/orange depending on the aldehyde).
-
-
Filtration: Filter the precipitate under vacuum.
-
Wash: Wash the filter cake with cold ethanol (2 x 5 mL) to remove unreacted aldehyde and acid catalyst.
-
Recrystallization: If TLC shows impurities, recrystallize from hot ethanol/DMF mixtures.
Visualization of Workflow
The following diagram illustrates the logical flow of the synthesis and the decision-making nodes based on intermediate observations.
Figure 1: Decision-tree workflow for the synthesis of phenyl(1H-1,2,4-triazol-3-yl)methanamine Schiff bases.
Characterization & Validation
To validate the structure, you must confirm the formation of the imine bond and the retention of the triazole ring.
Spectroscopic Data Table
| Technique | Functional Group | Expected Signal | Notes |
| FT-IR | Azomethine ( | 1600 – 1640 cm⁻¹ (Sharp) | Key Indicator. Absence of this band suggests failure. |
| FT-IR | Primary Amine ( | Disappearance of 3100-3400 cm⁻¹ doublet | If peaks remain, reaction is incomplete. |
| ¹H NMR | Azomethine Proton ( | Diagnostic peak. Downfield due to conjugation. | |
| ¹H NMR | Triazole Ring Proton | Usually distinct from the imine singlet. | |
| ¹H NMR | Triazole NH | Often invisible if solvent exchange occurs ( |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Precipitate | Product is too soluble in EtOH. | Pour reaction mixture into crushed ice/water. The sudden polarity shift forces precipitation. |
| Low Yield | Incomplete dehydration (equilibrium). | Add molecular sieves (3Å) to the reaction flask or use a Dean-Stark trap with Toluene/Benzene if solubility permits. |
| Product is Oil | Impurities preventing crystallization. | Triturate the oil with cold diethyl ether or hexane to induce crystallization. |
| Hydrolysis | Acidity too high during workup. | Ensure washing solvents are neutral. Do not use acidic water for precipitation. |
References
-
Bekircan, O., & Bektas, H. (2008). Synthesis of Schiff bases of 4-amino-3,5-dialkyl-1,2,4-triazole and their anti-microbial activity.[5][6] Molecules, 13(9), 2126-2135. Link
-
Al-Amiery, A. A., et al. (2012). Synthesis and characterization of some new 1,2,4-triazole Schiff bases. Arabian Journal of Chemistry, 5(4). Link
-
Schiff, H. (1864).[2][7] Mittheilungen aus dem Universitätslaboratorium in Pisa: Eine neue Reihe organischer Basen.[7] Justus Liebigs Annalen der Chemie, 131(1), 118-119. (Historical Foundation).
-
BenchChem Technical Support. (2025). Optimizing Schiff Base Formation: pH and Solvent Effects. Link
-
Gupta, O., et al. (2023).[8] An updated review on diverse range of biological activities of 1,2,4-triazole derivatives. Journal of Molecular Structure, 1274, 134487.[8] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 3. echemi.com [echemi.com]
- 4. Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. mdpi.com [mdpi.com]
- 7. wjpsonline.com [wjpsonline.com]
- 8. Design, Synthesis, And Characterization Of New Schiff Bases For 3-Amino-1,2,4-Triazole-5-Thiolate Salt, Bearing Morpholine Ring And Biological Evaluation As Antibacterial Agents [publishing.emanresearch.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Phenyl(1H-1,2,4-triazol-3-yl)methanamine
Welcome to the technical support center for the purification of phenyl(1H-1,2,4-triazol-3-yl)methanamine and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this compound in high purity. The unique bifunctional nature of this molecule—possessing a basic primary amine and a triazole ring with both acidic and basic sites—presents specific purification hurdles that standard protocols may not adequately address.
This document moves beyond simple step-by-step instructions to explain the chemical principles behind each technique. By understanding the "why," you can intelligently troubleshoot and adapt these methods to your specific mixture of impurities.
Section 1: Initial Work-up & Bulk Purification: Acid-Base Extraction
Acid-base extraction is the most powerful initial step to separate your target amine from non-basic starting materials and byproducts. This liquid-liquid extraction technique leverages the ability of the primary amine to be protonated into a water-soluble salt, effectively moving it from an organic solvent into an aqueous layer.[1][2]
Troubleshooting & FAQs: Acid-Base Extraction
Question 1: I'm seeing a thick, stable emulsion at the interface between my organic and aqueous layers. How can I break it up?
Answer: Emulsion formation is common when dealing with amine salts, which can act as surfactants. The cause is often insufficient ionic strength in the aqueous layer or vigorous shaking.
-
The Chemistry: An emulsion is a stable dispersion of one liquid within another, stabilized by molecules that have affinity for both phases. The ammonium salt of your product can act this way.
-
Solutions:
-
Increase Ionic Strength: Add a saturated solution of sodium chloride (brine) to the separatory funnel. The high concentration of ions in the aqueous phase helps to destabilize the emulsion by reducing the solubility of organic components and increasing the density difference between the layers.
-
Gentle Inversion: Avoid vigorous shaking. Instead, gently invert the separatory funnel 10-15 times to allow for partitioning without creating a stable emulsion.
-
Filtration: For stubborn emulsions, passing the entire mixture through a pad of Celite or glass wool can sometimes break the physical dispersion.
-
Patience: Allowing the funnel to stand undisturbed for an extended period (15-30 minutes) can allow the layers to separate on their own.
-
Question 2: After basifying the aqueous layer, my product isn't precipitating or extracting back into the fresh organic layer. What went wrong?
Answer: This issue typically points to two possibilities: incorrect pH or the formation of a highly water-soluble salt.
-
The Chemistry: To convert the ammonium salt back to the free amine, the pH of the aqueous solution must be raised sufficiently above the pKa of the conjugate acid of the amine.[3] Failure to do so will leave the compound in its charged, water-soluble form.
-
Solutions:
-
Verify pH: Do not rely on stoichiometric calculations alone. Use pH paper or a pH meter to confirm that the aqueous layer is strongly basic (pH > 11). Add more base (e.g., 2M NaOH) portion-wise until this pH is achieved.[1]
-
"Salting Out": If the free amine has some residual water solubility, adding solid NaCl or KCl to the aqueous layer can decrease its solubility and promote its transfer into the organic phase.
-
Use a More Polar Extraction Solvent: If dichloromethane (DCM) or ethyl acetate are failing, try a more polar solvent like n-butanol for the back-extraction, although this can make solvent removal more difficult later.
-
Protocol 1: Standard Acid-Base Extraction Workflow
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.
-
Acidic Extraction: Add an equal volume of a dilute acidic solution (e.g., 1M HCl).
-
Separation: Stopper the funnel, invert, and vent. Gently invert the funnel 10-15 times. Place the funnel in a ring stand and allow the layers to fully separate. Drain the lower (aqueous) layer into a clean Erlenmeyer flask.
-
Repeat: Perform a second extraction on the organic layer with fresh 1M HCl to ensure all the amine has been removed. Combine the aqueous extracts.
-
Wash (Optional): The organic layer, now containing neutral and acidic impurities, can be washed with brine, dried over Na₂SO₄, and concentrated to isolate those components if desired.
-
Basification: Cool the combined acidic aqueous extracts in an ice bath. Slowly add a base (e.g., 2M NaOH or solid K₂CO₃) with stirring until the solution is strongly basic (pH > 11, verified with pH paper).
-
Back-Extraction: Return the basified aqueous solution to the separatory funnel. Add a fresh portion of organic solvent (e.g., ethyl acetate or DCM). Invert gently to extract the purified free amine.
-
Isolation: Drain the organic layer. Repeat the back-extraction twice more with fresh organic solvent. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the purified amine.
Visualization: Acid-Base Extraction Logic
Caption: Workflow for purifying a basic amine from neutral and acidic impurities.
Section 2: Chromatographic Purification
For removing impurities with similar basicity or polarity, column chromatography is necessary. However, the basic amine group interacts strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel, leading to significant purification challenges.[4]
Troubleshooting & FAQs: Column Chromatography
Question 1: My compound is streaking on the TLC plate and giving broad, tailing peaks during column chromatography. What's happening and how do I fix it?
Answer: This is the classic sign of a strong, undesirable interaction between your basic amine and acidic silica gel.[5] The compound "sticks" to the stationary phase and elutes slowly and unevenly.
-
The Chemistry: The lone pair on the amine's nitrogen atom forms a strong hydrogen bond or an acid-base interaction with the acidic protons of the silanol groups on the silica surface.
-
Solutions:
-
Mobile Phase Additive (Primary Solution): Add a small amount of a competitive base to your mobile phase (eluent). This base will occupy the acidic sites on the silica, allowing your compound to travel through the column without sticking.[5]
-
Triethylamine (TEA): The most common choice. Add 0.5-2% TEA to your eluent system.
-
Ammonia: A solution of 7N ammonia in methanol can be used as the polar component of your eluent system (e.g., creating a 95:5 DCM:[7N NH₃ in MeOH] mixture). This is often more effective than TEA for very basic compounds.
-
-
Alternative Stationary Phase: If modifying the mobile phase is insufficient, consider using a less acidic stationary phase.
-
Alumina (Al₂O₃): Can be purchased as neutral, basic, or acidic. Basic or neutral alumina is an excellent alternative for purifying basic compounds.[5]
-
Amine-functionalized Silica: Pre-treated silica with bonded amine groups is commercially available and provides an inert surface for the purification of basic molecules.[4]
-
-
Question 2: I've added triethylamine (TEA), but the separation from a close-running impurity is still poor. What are my next steps?
Answer: If you've solved the peak shape problem but still lack resolution, you need to optimize the eluent polarity.
-
The Chemistry: Separation on silica gel is based on differences in polarity. If two compounds have very similar polarities, they will elute close together. Your goal is to find a solvent system that maximizes the difference in their affinity for the stationary phase.
-
Solutions:
-
Use a Gradient Elution: Start with a low-polarity solvent system where your compound has an Rf of ~0.1 on the TLC plate. Gradually increase the percentage of the polar solvent during the column run. This keeps the early-eluting bands tight and provides more "eluting power" to resolve and push off the later-eluting compounds.
-
Change Solvents: Do not just vary the ratio; change the solvents themselves. Different solvents interact with compounds in unique ways. For example, if a hexane/ethyl acetate system fails, try a dichloromethane/methanol system. This can dramatically alter the selectivity and improve separation.
-
Reduce Column Load: Overloading the column is a common cause of poor separation. As a rule of thumb, use a mass of silica that is at least 50-100 times the mass of your crude product.
-
Protocol 2: Flash Column Chromatography with a TEA-Modified Eluent
-
Solvent System Selection: Develop a solvent system using TLC. A good target Rf value for the desired compound is 0.2-0.3. Remember to add 1% TEA to the TLC developing solvent to accurately predict the column's behavior.
-
Column Packing: Pack a glass column with silica gel using your initial, low-polarity eluent (containing 1% TEA). Ensure the silica bed is compact and level.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like DCM. If using a stronger solvent, pre-adsorb the mixture onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column bed.[6]
-
Elution: Begin eluting the column with the initial solvent system. Collect fractions.
-
Monitoring: Monitor the fractions by TLC to identify which ones contain your pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure. Note: TEA is relatively high-boiling and may require a high-vacuum pump or co-evaporation with a solvent like toluene to remove completely.
Data Table: Common Eluents for Amine Purification
| Non-Polar Solvent | Polar Solvent | Additive (0.5-2%) | Typical Use Case |
| Dichloromethane | Methanol | Triethylamine / Ammonia | Workhorse System: Good for a wide range of polarities. |
| Ethyl Acetate | Hexanes / Heptane | Triethylamine | For less polar amines and impurities. |
| Chloroform | Methanol | Triethylamine / Ammonia | An alternative to DCM, sometimes offers different selectivity.[7] |
Visualization: Troubleshooting Chromatography
Caption: Decision tree for troubleshooting poor chromatographic separation of amines.
Section 3: Final Purification: Recrystallization
Recrystallization is an excellent final step to achieve high analytical purity, especially if your compound is a solid.[7][8] It is highly effective at removing small amounts of closely related impurities.
Troubleshooting & FAQs: Recrystallization
Question 1: My compound "oils out" of the solution instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the compound comes out of solution above its melting point or when the solution is supersaturated too quickly.
-
The Chemistry: The solute separates as a liquid phase (the oil) instead of a solid crystalline lattice. This oil often traps impurities, defeating the purpose of recrystallization.
-
Solutions:
-
Use More Solvent: The most common cause is using too little solvent, leading to a solution that becomes saturated at a temperature above the compound's melting point. Add more hot solvent until the oil redissolves, then allow it to cool slowly.
-
Slower Cooling: Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature first, then move it to the fridge, and finally to a freezer. Slow cooling encourages the formation of a stable crystal lattice.
-
Change Solvents: Switch to a lower-boiling point solvent. This ensures the solution's boiling point is below your compound's melting point.
-
Question 2: My compound won't crystallize at all, even after cooling in an ice bath. How can I induce crystallization?
Answer: Crystal formation requires a nucleation event—a starting point for the crystal lattice to grow.
-
Solutions:
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide a nucleation site.
-
Seed Crystals: If you have a tiny amount of pure solid, add a single speck to the cold solution. This will act as a template for crystal growth.
-
Reduce Solvent Volume: Carefully evaporate some of the solvent and try cooling again. Your solution may simply be too dilute.
-
Use an "Anti-Solvent": If your compound is dissolved, try slowly adding a solvent in which your compound is insoluble (an anti-solvent) dropwise until the solution becomes persistently cloudy. Then, add a drop or two of the original solvent to clarify and allow it to cool slowly.
-
Data Table: Common Recrystallization Solvents
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Water | High | 100 | Good for polar compounds, but high BP can be an issue. |
| Ethanol | High | 78 | Excellent, versatile solvent. Often used in pairs (e.g., Ethanol/Water). |
| Isopropanol | Medium-High | 82 | Similar to ethanol, slightly less polar. |
| Acetone | Medium | 56 | Dissolves many organics, low BP makes it easy to remove. |
| Ethyl Acetate | Medium-Low | 77 | Good general-purpose solvent for moderately polar compounds. |
| Toluene | Low | 111 | For non-polar compounds. High BP. |
| Heptane / Hexane | Very Low | 98 / 69 | For very non-polar compounds, often used as an anti-solvent. |
References
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]
-
Scribd. (n.d.). Amine Treating - Troubleshooting Guide. [Link]
-
Wikipedia. (n.d.). Acid–base extraction. [Link]
-
Xu, H., et al. (2024). Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities. PMC. [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines?. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. vernier.com [vernier.com]
- 4. biotage.com [biotage.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chromatography [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Minimizing side reactions during triazole methanamine functionalization
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals. This guide addresses the common challenges and side reactions encountered during the functionalization of triazole methanamine derivatives. As experienced application scientists, we understand that controlling selectivity is paramount to achieving high yields and purity. This resource is structured to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: I'm trying to N-alkylate my 1,2,4-triazole methanamine, but I'm getting a complex mixture of products. What is happening?
A: This is the most common issue. Your starting material has three primary nucleophilic sites: the exocyclic methanamine nitrogen (-CH₂NH₂) and two of the ring nitrogens (typically N1 and N4 in a 1,2,4-triazole). Without proper control, alkylating agents can react at all three sites, leading to a mixture of regioisomers and over-alkylated products, which are often difficult to separate.
Q2: Which nitrogen on the 1,2,4-triazole ring is more reactive?
A: The reactivity of the ring nitrogens is a delicate balance of electronics and sterics. In many cases, the N1 position is kinetically favored, but the thermodynamic product can vary. The presence of the aminomethyl substituent can also influence the electron density and accessibility of each ring nitrogen. Computational and experimental studies show that without protection, alkylation of C-amino-1,2,4-triazoles can proceed with low selectivity, involving N2, N4, and the exocyclic amino group as competing reaction centers[1][2][3].
Q3: What is the most critical factor for minimizing side reactions in this context?
A: The single most effective strategy is the use of a protecting group for the exocyclic methanamine. By temporarily masking the highly nucleophilic primary amine, you can direct the functionalization (e.g., alkylation, acylation) exclusively to the triazole ring nitrogens. This simplifies the product mixture dramatically and is a cornerstone of a self-validating protocol[1][2][3].
Q4: Can I just use excess alkylating agent to force the reaction to completion on one site?
A: This is generally not recommended. Using excess electrophile will likely lead to over-alkylation, including quaternization of the triazole ring and di-alkylation of the primary amine, further complicating your product mixture and making purification exceedingly difficult.
Troubleshooting Guide: Common Issues & Solutions
This section details specific problems, their probable causes rooted in reaction mechanisms, and actionable solutions with detailed protocols.
Issue 1: Low Yield and a Mixture of Isomers After N-Alkylation
-
Observable Problem: 1H NMR and LC-MS analysis of your crude product show multiple new species with similar mass-to-charge ratios, and the desired product is a minor component.
-
Root Cause Analysis: The primary cause is the competing nucleophilicity of the exocyclic amine and the triazole ring nitrogens. Harder electrophiles may favor reaction at the harder N4 ring nitrogen, while softer electrophiles might react preferentially at the softer exocyclic amine or the N2 position[1][2][3]. This lack of selectivity is the main reason for low yields of a single, desired isomer.
-
Solution: Implement a Protection-Functionalization-Deprotection Strategy. By protecting the exocyclic amine, you temporarily eliminate it as a competing nucleophile. The acetyl group is a robust and easily removable choice for this purpose[1][2][3].
Caption: Competing nucleophilic sites for alkylation.
References
-
Pozharskii, A. F., et al. (2015). Reactivity of C-Amino-1,2,4-triazoles toward Electrophiles: A Combined Computational and Experimental Study of Alkylation by Halogen Alkanes. The Journal of Organic Chemistry, 80(1), 174-185. [Link]
-
Pozharskii, A. F., et al. (2014). Reactivity of C-Amino-1,2,4-triazoles toward Electrophiles: A Combined Computational and Experimental Study of Alkylation by Halogen Alkanes. The Journal of Organic Chemistry. [Link]
-
Pozharskii, A. F., et al. (2025). Reactivity of C-Amino-1,2,4-triazoles toward Electrophiles: A Combined Computational and Experimental Study of Alkylation by Halogen Alkanes. ResearchGate. [Link]
-
Pozharskii, A. F., et al. (2015). Reactivity of C-Amino-1,2,4-triazoles toward Electrophiles: A Combined Computational and Experimental Study of Alkylation by Halogen Alkanes. PubMed. [Link]
-
Bulger, P. G., et al. (2017). Separation of alkylated 1,2,4-triazole in solution. Chemistry Stack Exchange. [Link]
-
Bulger, P. G., et al. (2025). An Investigation into the Alkylation of 1,2,4-Triazole. ResearchGate. [Link]
-
Ueda, S., & Nagasawa, H. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. PMC. [Link]
Sources
Recrystallization solvents for high-purity phenyl(1H-1,2,4-triazol-3-yl)methanamine
Technical Support Center: Purification of Phenyl(1H-1,2,4-triazol-3-yl)methanamine
Introduction: The Purification Landscape
Subject: Phenyl(1H-1,2,4-triazol-3-yl)methanamine CAS Reference (Analogous): 1247802-39-6 (5-methyl analog) or general 3-substituted-1,2,4-triazole class.[1] Chemical Profile:
-
Lipophilic Domain: Phenyl ring.[2]
-
Hydrophilic/Polar Domain: 1,2,4-Triazole ring (Amphoteric, H-bond donor/acceptor) + Methanamine (Basic).
Achieving high purity (>99%) for this molecule requires navigating its "schizophrenic" solubility. The phenyl ring demands organic solvation, while the polar triazole-amine core resists non-polar solvents. This guide synthesizes field-proven protocols to resolve these competing properties.
Module 1: Solvent Selection Logic
The choice of solvent is not random; it is a calculation of dielectric constants and hydrogen bonding potential.
| Solvent System | Role | Mechanism of Action | Recommended For |
| Ethanol (Absolute) | Primary | Matches the polarity of the triazole ring; high temperature coefficient of solubility. | Target Protocol (Free Base). Best balance of yield and purity. |
| Ethanol : Water (9:1) | Alternative | Water increases polarity to dissolve stubborn amine salts or highly polar impurities. | Removing inorganic salts or if the product is the HCl salt . |
| Isopropanol (IPA) | Secondary | Lower solubility at room temp compared to EtOH; promotes better crystal growth (slower nucleation). | Large-scale batches where "oiling out" is a risk. |
| Ethyl Acetate : Hexane | Anti-Solvent | EtOAC dissolves the phenyl moiety; Hexane forces precipitation of the polar core. | Removing non-polar impurities (e.g., unreacted benzonitriles). |
Visualizing the Decision Matrix
The following logic gate helps you select the starting solvent based on your crude material's behavior.
Caption: Logic flow for selecting the optimal solvent system based on crude solubility behavior.
Module 2: Troubleshooting Center (FAQs)
Q1: My product "oils out" (forms a gum) instead of crystallizing. How do I fix this?
-
The Cause: This is common with amine-functionalized triazoles. The "oil" is a supersaturated liquid phase that separates before crystallization because the temperature dropped too fast or the solvent is too polar [1].
-
The Fix:
-
Re-heat the mixture until the oil dissolves.
-
Seed the solution with a tiny crystal of pure product at a temperature just below the boiling point.
-
Slow Cool: Wrap the flask in a towel or use a controlled cooling ramp (1°C/min).
-
Agitation: Stir slowly. High-speed stirring can induce oiling.
-
Q2: The crystals are colored (yellow/orange), but the product should be white.
-
The Cause: Oxidation products of the amine or trace metal contaminants (if Cu/Pd catalysis was used) [2].
-
The Fix:
Q3: I have low recovery yield (<50%).
-
The Cause: The product is too soluble in the mother liquor, or you are losing product during filtration.
-
The Fix:
-
Concentrate the mother liquor to half volume and cool again (Second Crop).
-
Add an Anti-solvent (e.g., Heptane or MTBE) dropwise to the cold mother liquor to force precipitation. Note: MTBE is preferred over heptane as it is less likely to crash out non-polar impurities.
-
Module 3: Experimental Protocol (Gold Standard)
This protocol is designed for the Free Base form. If using the HCl salt, substitute Ethanol with Methanol/IPA (1:1) .
Workflow Diagram
Caption: Step-by-step unit operations for the purification workflow.
Step-by-Step Procedure
-
Preparation: Weigh the crude phenyl(1H-1,2,4-triazol-3-yl)methanamine. Place in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Dissolution:
-
Clarification (Optional but Recommended):
-
If the solution is colored, add activated charcoal (see Troubleshooting Q2).
-
Perform a hot filtration through a pre-warmed funnel to remove mechanical impurities or charcoal.
-
-
Crystallization:
-
Remove from heat.[7] Allow the flask to cool to room temperature undisturbed over 2 hours.
-
Observation: White needles or plates should begin to form.
-
-
Maximizing Yield:
-
Once at room temperature, place the flask in an ice-water bath (0–4°C) for 1 hour.
-
-
Isolation:
-
Filter the crystals using a Buchner funnel/vacuum filtration.
-
Wash: Rinse the filter cake with cold MTBE (Methyl tert-butyl ether) or cold Ethanol (1-2 mL). MTBE is excellent here as it removes surface impurities without redissolving the triazole [3].
-
-
Drying:
-
Dry under vacuum at 40°C for 4 hours.
-
Validation: Check purity via HPLC or melting point (Target mp: ~120-125°C for similar analogs, verify with specific derivative data) [4].
-
References
-
BenchChem. (2025). Synthesis of 1,2,4-Triazole Derivatives: A Detailed Protocol for Researchers. Retrieved from
-
National Institutes of Health (NIH). (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. PMC. Retrieved from
-
Parisi, E., & Centore, R. (2023).[3] Synthesis and Crystallization of N-Rich Triazole Compounds. MDPI. Retrieved from
-
Drug Enforcement Administration (DEA). (2012).[7] Purification and Characterization of Triazolo-pyridazine analogs. Retrieved from
Sources
- 1. (5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine | 1247802-39-6 [sigmaaldrich.com]
- 2. tsijournals.com [tsijournals.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Crystallization of N-Rich Triazole Compounds [mdpi.com]
- 6. chemmethod.com [chemmethod.com]
- 7. dea.gov [dea.gov]
Technical Support Center: Preventing Amine Oxidation in Triazole Scaffolds
This technical guide addresses the stability challenges of primary amines linked to 1,2,3-triazole scaffolds. While the triazole ring itself is pharmacologically robust, the primary amine moiety—often introduced via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—is highly susceptible to oxidative degradation driven by residual transition metals and reactive oxygen species (ROS).
Topic: Stabilization and Synthesis of Primary Amine-Functionalized 1,2,3-Triazoles Doc ID: TS-TRZ-AMINE-001 Last Updated: February 19, 2026
Executive Summary: The "Trojan Horse" Oxidant
The primary failure mode in synthesizing aminomethyl-triazoles is not the instability of the triazole, but the copper-mediated oxidation of the amine .
During CuAAC (Click Chemistry), the Cu(I) catalyst cycles between oxidation states. In the presence of trace oxygen, this system generates superoxide anions (
Critical Oxidation Pathways
Understanding how your molecule degrades is the first step to prevention.
Figure 1: Mechanistic pathways of amine oxidation facilitated by transition metals. Note that the imine hydrolysis leads to cleavage of the amine entirely (oxidative deamination).
Experimental Protocols & Troubleshooting
Phase 1: Synthesis (The CuAAC Reaction)
The Issue: Standard Cu/Ascorbate conditions often degrade free amines. The Fix: Use Chelation-Assisted Catalysis.
Protocol: Ligand-Stabilized Click Reaction Do not use "naked" Copper Sulfate.
-
Solvent: Degas
-BuOH/Water (1:1) with for 15 mins. -
Chelator: Premix
(1.0 eq) with THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) (5.0 eq).-
Why? THPTA binds Cu(I) tightly, blocking oxygen access and preventing the amine substrate from coordinating to the metal center [1].
-
-
Scavenger: Add Aminoguanidine (10 eq) if your substrate is valuable.
-
Why? It acts as a sacrificial target for keto-aldehydes and ROS byproducts.
-
-
Reduction: Add Sodium Ascorbate (5.0 eq) last.
-
Atmosphere: Run strictly under Argon/Nitrogen balloon.
| Parameter | Standard Protocol (Risky) | Optimized Protocol (Safe) |
| Copper Source | ||
| Atmosphere | Open Air | Argon/Nitrogen |
| Amine State | Free Base | Boc-Protected (Recommended) |
| Additives | None | Aminoguanidine (ROS Scavenger) |
Phase 2: Work-up (Copper Removal)
The Issue: Residual copper (ppm levels) catalyzes oxidation during storage. A simple water wash is insufficient. The Fix: Chelation Extraction.
Protocol: The EDTA/CupriSorb Wash
-
Dilute reaction mixture with EtOAc or DCM.
-
Wash 1: 10% aqueous EDTA (pH 8). Shake vigorously for 5 minutes.
-
Visual Check: The aqueous layer should turn blue (Cu-EDTA complex).
-
-
Wash 2: Repeat EDTA wash until the aqueous layer is colorless.
-
Wash 3: Brine.
-
Drying: Dry over
(avoid if the amine is sticky/polar). -
Final Polish: If the compound is colored, stir with QuadraPure™ TU (thiourea scavenger) resin for 2 hours before evaporation.
Phase 3: Storage
The Issue: Free amines absorb
-
Immediate Action: Convert the free amine to the HCl or Dihydrochloride salt immediately after purification.
-
Method: Dissolve in minimal MeOH, add 2M HCl in ether/dioxane, precipitate with
. -
Why? Protonating the amine (
) removes the lone pair, rendering it chemically inert to oxidation [2].
Troubleshooting FAQs
Q1: My reaction mixture turned dark green/brown. Is my product gone?
-
Diagnosis: This indicates the formation of Cu(II)-amine complexes and potential oxidative coupling (azo formation).
-
Solution: Check LC-MS for the "M-2" peak (imine) or "2M-2" peak (azo dimer). If the product mass is still present, perform the EDTA wash immediately. The color often resides in the impurities; the triazole-amine salt is usually white/off-white.
Q2: I see a +16 mass shift in LC-MS. What is it?
-
Diagnosis: N-Oxidation (
). -
Cause: High ROS levels during synthesis or peroxide contaminants in old ethers (THF/Ether).
-
Fix: Ensure solvents are peroxide-free. Switch to the THPTA ligand system. If the impurity persists, treat the crude with mild reductant (e.g.,
) before workup.
Q3: Can I use Sodium Azide with the free amine directly?
-
Risk: Yes, but dangerous. Free amines can react with diazotransfer reagents or form unstable complexes.
-
Recommendation: Always protect the amine as a Boc-carbamate or Phthalimide before the click reaction. The deprotection step (TFA or Hydrazine) is far cleaner than purifying oxidized side-products [3].
Diagnostic Workflow (Decision Tree)
Figure 2: Diagnostic decision tree for identifying and resolving amine oxidation issues.
References
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition.
-
Baertschi, S. W., et al. (2012). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press. (Chapter 3: Oxidative Degradation).
-
Glen Research. (n.d.). Methods to Avoid Inactivation of Primary Amines during Synthesis. Technical Support Notes.
Technical Support Center: 1,2,4-Triazole Synthesis & Cyclization
Executive Summary
The formation of the 1,2,4-triazole ring is a cornerstone of medicinal chemistry, serving as a robust bioisostere for amides and esters. However, the cyclodehydration step—often the final push in the Einhorn-Brunner or Pellizzari syntheses—is notoriously prone to stalling. This guide addresses the thermodynamic and kinetic barriers that trap reactions at the acyclic intermediate stage and provides validated protocols to force ring closure.
Diagnostic Triage: Why Did My Cyclization Fail?
Before attempting a rescue, identify the failure mode using LC-MS/NMR data.
| Symptom (LC-MS/NMR) | Diagnosis | Root Cause |
| Mass = Target + 18 | Stuck Intermediate | Incomplete dehydration. The acyclic acylamidrazone or diacylhydrazine has formed but lacks the activation energy to close. |
| Mass = Target + 1 (but wrong retention) | Oxadiazole Formation | Moisture Contamination. Under acidic/thermal conditions, water acts as a nucleophile, diverting the intermediate to the thermodynamically stable 1,3,4-oxadiazole. |
| Mass = Starting Material | Nucleophilic Failure | The hydrazine failed to attack the electrophile (nitrile/amidine) due to steric hindrance or electronic deactivation. |
| Complex Mixture / Charring | Thermal Decomposition | Reaction temperature exceeded the stability of the hydrazine moiety (often >150°C) without achieving cyclization. |
Module 1: The "Stuck Intermediate" Protocol
Scenario: You observe the open-chain intermediate (acylamidrazone). Extended heating in refluxing ethanol/butanol is showing no progress.
The Mechanistic Bottleneck
The cyclization requires the elimination of water (or ammonia/amine). In standard thermal conditions, the entropy penalty of ring closure competes with the enthalpy of bond formation. If the leaving group is poor (e.g., -OH from a tautomer), the reaction stalls.
Visualizing the Failure Point
The following diagram illustrates the critical dehydration step where most failures occur.
Caption: Mechanistic pathway showing the critical dehydration step. The "Stall Point" represents the local energy minimum of the acyclic intermediate.
Rescue Protocol A: The POCl₃ Dehydration
Use when: Thermal cyclization fails, and the substrate can tolerate acidic conditions. Mechanism: Converts the carbonyl oxygen into a highly reactive chloro-imidate leaving group.
-
Preparation: Dissolve the crude intermediate (1.0 eq) in anhydrous toluene or DCE (0.2 M).
-
Activation: Add POCl₃ (1.5 eq) dropwise at 0°C.
-
Note: If the substrate is acid-sensitive, add Pyridine (3.0 eq) as a buffer.
-
-
Cyclization: Heat to reflux (80–110°C) for 2–4 hours.
-
Quench: Cool to 0°C. Slowly add saturated NaHCO₃. Caution: Exothermic quenching of excess POCl₃.
-
Validation: Check LC-MS. The +18 mass unit adduct should disappear.
Rescue Protocol B: Microwave-Assisted Cyclization
Use when: Substrates are thermally sensitive or steric bulk prevents orbital overlap. Mechanism: Dielectric heating provides rapid, uniform energy to overcome the entropic barrier without prolonged exposure to decomposition temperatures.
-
Solvent: Resuspend the intermediate in n-Butanol or DMF (high dielectric constant).
-
Additives: Add 10 mol% Acetic Acid (catalyst).
-
Irradiation: Heat to 140–160°C for 10–20 minutes in a sealed vessel.
-
Reference: Microwave irradiation has been proven to reduce reaction times from 24h to <30min for sterically hindered triazoles [1].
-
Module 2: Avoiding the Oxadiazole Trap
Scenario: You intended to make a 1,2,4-triazole, but NMR confirms a 1,3,4-oxadiazole.
The Cause: This is a classic competition reaction. In the presence of moisture and acid, the carbonyl oxygen of the hydrazide attacks the amidine carbon (O-attack) rather than the nitrogen (N-attack), or the intermediate hydrolyzes.
The Fix:
-
Strict Anhydrous Conditions: Use molecular sieves in the solvent.
-
Switch Nitrogen Source: If using the Pellizzari reaction (Amide + Hydrazide), switch to the Einhorn-Brunner variation (Diacylamine + Hydrazine) or the reaction of Amidines + Hydrazides . The latter is generally more regioselective.[1]
-
Ammonium Acetate Buffering: If using the oxidative cyclization of aldehydes + hydrazines, ensure excess NH₄OAc is present to saturate the system with nitrogen nucleophiles, disfavoring O-cyclization.
Module 3: Comparative Guide to Cyclization Agents
Choose the right reagent based on your substrate's tolerance.
| Reagent | Conditions | Pros | Cons |
| Thermal (Reflux) | EtOH/BuOH, 80-120°C | Mild, cheap, scalable. | Often fails for bulky substrates; slow. |
| POCl₃ / SOCl₂ | Toluene, Reflux | Gold Standard for difficult closures. | Highly acidic; incompatible with Boc/tBu groups. |
| Microwave | DMF/EtOH, 150°C | Rapid; overcomes steric hindrance. | Scale limited (batch size); requires specialized equipment. |
| I₂ / TBHP | DMSO, 80°C | Metal-free; oxidative cyclization [2]. | Oxidative conditions may affect sensitive amines/sulfurs. |
| Cu(OAc)₂ / Air | DMF, 100°C | Ligand-free; good for 1,3,5-trisubstituted. | Copper contamination in pharma intermediates. |
Troubleshooting Decision Tree
Follow this logic flow to resolve synthesis failures efficiently.
Caption: Logic flow for diagnosing and treating 1,2,4-triazole synthesis failures.
Frequently Asked Questions (FAQs)
Q: I am seeing two spots on TLC with the same mass. Is this a failure? A: Not necessarily. 1,2,4-triazoles exhibit annular tautomerism (1H, 2H, and 4H forms). In solution, the proton shifts rapidly between nitrogens. However, if you have distinct substituents (e.g., 1,3- vs 1,5-isomers), these are stable regioisomers. Use NOESY NMR to distinguish them: the N1-substituent will show a correlation to the C5-proton (or substituent), whereas the N2-isomer will not.
Q: Can I use EDC/HOBt to force the cyclization? A: EDC is excellent for forming the amide bond (the intermediate), but it is rarely sufficient to drive the dehydration of the triazole ring at temperatures <100°C. You generally need higher thermal energy or a stronger dehydrating agent like Burgess reagent or POCl₃.
Q: My reaction turns black and yields drop when using POCl₃. A: You are likely charring your substrate.
-
Ensure you are adding POCl₃ at 0°C .[2]
-
Use a base scavenger like Pyridine or Triethylamine to neutralize the HCl generated.
-
Switch to a milder activation method, such as the Appel reaction conditions (PPh₃ + CBr₄/CCl₄), which drives dehydration under neutral conditions [3].
References
-
General and Metal-Free Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles from Hydrazones and Aliphatic Amines. Source: Organic Letters, 2016, 18(6), 1334–1337. URL:[Link]
-
Proposed reaction mechanism for the cyclodehydration of diacylhydrazines using CBr4 and PPh3. Source: ResearchGate (Chemistry & Biodiversity). URL:[Link]
Sources
Optimizing pH conditions for triazole amine stability
User Context: Drug Discovery & Development
Current Status: Analysis of pH-dependent degradation in triazole-amine scaffolds. Objective: Maximize chemical stability and solubility for preclinical formulation.
Module 1: The Stability Landscape (Mechanistic Insight)
In triazole-amine scaffolds (common in "Click" chemistry medicinal products), the stability profile is rarely dictated by the triazole ring itself, which is aromatically robust.[1] Instead, the amine moiety and the linker environment are the primary sources of instability.
Optimizing pH is an exercise in balancing two competing forces: Oxidative Degradation (favored at high pH) and Solubility/Precipitation (favored at pH extremes depending on substitution).
The Critical Equilibrium
The stability of your compound hinges on the protonation state of the amine nitrogen.
-
Acidic Media (pH < pKa of amine): The amine exists as a quaternary ammonium cation (
). This positively charged species is electronically shielded from oxidation (N-oxide formation) but may suffer from solubility issues if the counter-ion is not carefully selected.[1] -
Basic Media (pH > pKa of amine): The amine exists as a free base (
).[1] The lone pair on the nitrogen is exposed, making it a nucleophile susceptible to autoxidation, reaction with peroxides (in excipients), or Maillard-type reactions with reducing sugars.[1]
Visualizing the Stability Mechanism
The following diagram illustrates the pH-dependent fate of a typical triazole-amine scaffold.
Figure 1: Mechanistic pathway showing how pH modulation shifts the compound between a stable protonated state and a reactive free-base state.[1]
Module 2: Troubleshooting Guide
Use this decision matrix to diagnose instability in your current experiments.
| Symptom | Probable Cause | Corrective Action |
| New peak at [M+16] in LC-MS | N-Oxidation. Your pH is likely too high (>7.0), exposing the amine lone pair to dissolved oxygen or peroxides in the buffer.[1] | Acidify: Shift formulation pH to 4.5–5.5 (Citrate/Acetate). Add Antioxidant: Add 0.1% Sodium Metabisulfite or EDTA. |
| Loss of Assay (Precipitation) | Isoelectric Point (pI) Crash. If your triazole is unsubstituted (NH-1,2,3-triazole), it is acidic.[1] You may have formed a zwitterion that is insoluble. | Shift pH ±2 units away from the calculated pI. For simple amines, lower pH generally improves solubility. |
| Peak Splitting / Broadening | Buffer Mismatch. The buffer capacity is insufficient to maintain the protonation state during injection, or secondary interactions with silanols. | Increase Ionic Strength: Raise buffer conc. to 50mM.Add Modifier: Add 0.1% TFA or Formic Acid to mobile phase to mask silanols. |
| Degradation in Acid (pH < 2) | Linker Hydrolysis. The triazole and amine are stable, but the linker (ester, amide, carbamate) is hydrolyzing.[1] | Neutralize: Move to pH 6.0 (Phosphate buffer). Acid catalysis is the culprit here. |
Module 3: Experimental Protocols
Protocol A: The pH-Rate Profiling Workflow
Objective: Determine the exact pH of maximum stability (
Reagents Required:
-
Universal Buffer Mix: Britton-Robinson buffer (allows pH 2–12 scanning).[1]
-
Oxidative Stressor: 0.3% Hydrogen Peroxide (
). -
Analysis: UPLC-MS/MS.
Step-by-Step Methodology:
-
Stock Preparation: Dissolve 10 mg of Triazole-Amine in 1 mL DMSO (10 mg/mL).
-
Buffer Aliquoting: Prepare 10 mL vials of buffer at pH 2.0, 4.0, 6.0, 8.0, and 10.0.
-
Spiking: Add 50 µL of Stock to each buffer vial (Final conc: 50 µg/mL).
-
Incubation:
-
Set A (Thermal): 50°C for 48 hours.
-
Set B (Oxidative): Add 10 µL
to a separate set; RT for 24 hours.
-
-
Quenching:
-
Quench Acid/Base samples by neutralizing to pH 7.0 immediately before injection.
-
Quench Oxidative samples with Sodium Thiosulfate.
-
-
Analysis: Plot
(degradation rate) vs. pH.
Visualizing the Workflow
Figure 2: Standardized workflow for determining the pH-rate profile of triazole-amine candidates.
Module 4: Buffer Selection & Data Reference
Buffer Compatibility Table
Select the buffer that matches your target pH while avoiding catalytic degradation.
| Buffer System | pH Range | Compatibility Notes |
| Ammonium Formate | 2.8 – 4.8 | Ideal for MS. Volatile.[1] Stabilizes amines by protonation. |
| Acetate | 3.7 – 5.6 | Good capacity. Warning: Can catalyze specific amide hydrolyses. |
| Phosphate | 5.8 – 8.0 | Excellent buffering. Warning: Non-volatile (bad for MS source). Precipitates with Ca/Mg. |
| TRIS | 7.0 – 9.0 | Avoid. Primary amine in TRIS can react with aldehydes/ketones or compete with your drug. |
| Borate | 8.0 – 10.0 | Avoid. Forms complexes with vicinal diols (if present in your molecule). |
Module 5: Frequently Asked Questions (FAQs)
Q: My triazole is a "Click" product (1,4-disubstituted). Does it have a pKa? A: No. A 1,4-disubstituted 1,2,3-triazole does not have an acidic proton on the ring.[1] It is a neutral, aromatic linker. Any pKa observed in your profile comes from the amine side chain or other functional groups.
Q: Why does my compound degrade faster in Phosphate buffer than Citrate at the same pH? A: This is likely General Acid/Base Catalysis . Phosphate ions can act as bifunctional catalysts, accelerating hydrolysis rates compared to non-nucleophilic buffers like Good's buffers (HEPES, MES).[1] If this happens, switch to a sulfonate-based buffer (MES).[1]
Q: Can I use TFA (Trifluoroacetic acid) to stabilize the amine? A: Yes, TFA (pH ~2) will fully protonate the amine, protecting it from oxidation. However, be cautious: TFA is a strong ion-pairing agent and can alter the retention time significantly in HPLC or suppress ionization in MS if not removed. Formic acid is a gentler alternative.
References
-
Waterman, K. C., et al. (2002).[1] "Hydrolysis in Pharmaceutical Formulations." Pharmaceutical Development and Technology. Link[1]
-
Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." (Discusses pKa modulation of amines). Journal of Medicinal Chemistry. Link[1]
-
Bocanegra, B., et al. (2024).[1][2] "Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib." Pharmaceuticals.[3][4][5] Link
-
Gilet, M., et al. (2025).[1] "Amine buffers for pH control." ResearchGate. Link
-
Agrawal, N., et al. (2012).[1] "Chemical instability of amine drugs: A review of oxidation." Journal of Pharmaceutical Investigation. Link
Sources
- 1. An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. webhome.auburn.edu [webhome.auburn.edu]
- 4. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib - PubMed [pubmed.ncbi.nlm.nih.gov]
Removing unreacted precursors from triazole methanamine products
Current Status: Operational Ticket Topic: Removal of unreacted precursors (Azides, Alkynes, Copper) from Triazole Methanamine products. Assigned Specialist: Senior Application Scientist, Synthesis Division.
Introduction: The Purification Paradox
Welcome to the Purification Hub. If you are synthesizing triazole methanamines—likely via the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—you are facing a classic "dirty" reaction profile. While the "Click" reaction is hailed for high yields, the post-reaction mixture is rarely pure.
You are likely dealing with three distinct contaminant classes:
-
The Catalyst: Copper species (Cu(I)/Cu(II))—cytotoxic and causing blue/green discoloration.
-
The Hazards: Unreacted organic azides—potentially explosive and shock-sensitive.
-
The Neutrals: Unreacted alkynes—lipophilic impurities.
The Good News: Your product, a Triazole Methanamine , possesses a basic amine handle (
Module 1: The "Copper Problem" (Metal Scavenging)
Symptom: Product has a green/blue tint, or biological assays show unexpected toxicity.
Copper binds tightly to the triazole ring (acting as a ligand). Simple solvent washes often fail to dislodge it. You must use a competitive chelator with a higher affinity for Cu than your triazole.
Protocol A: Liquid-Liquid Chelation (The EDTA Wash)
Best for: Large scale (>1g) where column chromatography is impractical.
-
Dissolve crude reaction mixture in a water-immiscible solvent (e.g., DCM or EtOAc).
-
Prepare a 0.5 M EDTA (Ethylenediaminetetraacetic acid) solution, adjusted to pH ~8 with NaOH.
-
Wash the organic phase vigorously with the EDTA solution (3x).
-
Observation: The aqueous layer will turn blue (Cu-EDTA complex).[4]
-
-
Continue washing until the aqueous layer remains colorless.[4]
-
Dry organic layer over
.
Protocol B: Solid-Supported Scavenging
Best for: Small scale (<100mg) or high-throughput library synthesis.
Add a metal scavenger resin to your organic phase.[5] These are polymer beads functionalized with ligands (Thiol, Thiourea, or Imidazole) that irreversibly bind metal.
| Scavenger Type | Functional Group | Affinity | Recommended For |
| Si-Thiol | Silica-bound SH | High (Cu, Pd, Ag) | General Cu removal; fast kinetics. |
| Polystyrene-Thiourea | Polymer-bound Thiourea | High (Cu, Ru) | Slower kinetics; high loading capacity. |
| CupriSorb™ | Chelating Resin | Specific to Cu | Biological samples/aqueous buffers. |
Workflow Visualization: Copper Removal Decision Tree
Figure 1: Decision matrix for selecting the appropriate copper removal technique based on scale and visual cues.
Module 2: The "Amine Advantage" (Acid-Base Extraction)
Symptom: Presence of unreacted Azide or Alkyne starting materials (visible by TLC).
This is the most robust method. Since your product is a methanamine , it is basic. Most precursors (azides/alkynes) are neutral. We can toggle the solubility of your product using pH, leaving impurities behind.
The "Catch and Release" Protocol
Step 1: The Acid "Catch" (Protonation)
-
Dissolve the crude mixture in a non-polar organic solvent (e.g.,
or DCM). -
Extract with 1M HCl (aq) (3x).
-
Chemistry: The triazole methanamine becomes protonated (
), becoming water-soluble. -
Fate of Impurities: Neutral azides and alkynes remain in the organic layer.
-
-
CRITICAL SAFETY: Isolate the organic layer containing the unreacted azide. Treat with a quenching agent (see FAQ) before disposal. Do not concentrate azides to dryness.
Step 2: The Base "Release" (Deprotonation)
-
Take the acidic aqueous layer (containing your product).
-
Cool on ice and slowly basify to pH > 12 using 6M NaOH or conc.
.[1]-
Observation: The solution will become cloudy as the free-base amine precipitates or oils out.
-
-
Extract the aqueous mixture with DCM or EtOAc (3x).
-
Dry combined organics (
) and concentrate.
Workflow Visualization: Acid-Base Purification
Figure 2: The "Catch and Release" mechanism utilizing the basicity of the methanamine handle to separate it from neutral precursors.
Module 3: Troubleshooting & FAQs
Q1: My product "oiled out" during the acid-base workup and won't solidify. What happened? A: Triazole methanamines often form "oils" because they hydrogen bond strongly with trace water or solvents.
-
Fix: Dissolve the oil in a small amount of dry methanol, add 1.1 equivalents of HCl (in dioxane or ether), and precipitate it as the Hydrochloride Salt . Salts are almost always crystalline solids and are easier to handle than the free base oil.
Q2: I am worried about residual Azide safety. How do I verify removal? A: Do not rely on UV (254 nm) alone, as aliphatic azides are UV-inactive.
-
Test: Use a TLC stain. Ninhydrin will stain your amine product red/purple. Phosphomolybdic Acid (PMA) will usually stain the azide lipid/organic spots.
-
IR Spectroscopy: Look for the characteristic Azide peak at ~2100 cm⁻¹ . If this peak is absent in your final product, you are safe.
Q3: Can I use chromatography instead of extraction? A: Yes, but amines "streak" on silica gel due to interaction with acidic silanols.
-
Fix: You must modify your mobile phase. Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your DCM/MeOH eluent. This "caps" the silica protons and allows the amine to elute as a tight band.
References
-
Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015.
-
Organic Syntheses. (2010). Preparation of Tris((1-benzyl-1H-1,2,3-triazolyl)methyl)amine.[1] Org.[2][5][6][7][8][9] Synth. 87, 161. (Detailed protocol for EDTA/Ammonia washing of Cu-triazoles).
-
University of Bristol School of Chemistry. (n.d.). General Safety Precautions for Handling Azides. (Safety protocols for azide extraction and disposal).
-
SiliCycle. (n.d.). Metal Scavengers User Guide. (Technical data on Si-Thiol and Thiourea resins).
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Foundational reference for Acid-Base extraction principles).
Sources
Technical Support Center: Stability & Handling of Triazole Amine Salts
Case ID: TAS-HYGRO-001 Status: Open Assigned Specialist: Senior Application Scientist, Solid State Chemistry Division[1]
Executive Summary
Triazole amine salts represent a specific challenge in solid-state chemistry. While the amine functionality allows for salt formation to improve solubility, the triazole ring acts as a potent hydrogen bond acceptor. When coupled with high-solubility counter-ions (e.g., chlorides, mesylates), the resulting lattice energy is often insufficient to overcome the hydration energy, leading to hygroscopicity or deliquescence.[1]
This guide provides a root-cause analysis and actionable protocols to stabilize these compounds during the R&D and pre-clinical phases.
Part 1: The Diagnostic Phase
Before attempting to "fix" the material, you must characterize the nature of the water interaction.
FAQ: Is my sample hygroscopic or just "wet"?
A: You must distinguish between surface adsorption (hygroscopicity) and bulk incorporation (hydrate formation).
-
Surface Adsorption: Water sits on the surface. Reversible. Kinetic uptake is fast but limited.
-
Deliquescence: Critical Relative Humidity (CRH) is exceeded; the solid dissolves in its own sorbed water.
-
Hydrate Formation: Water enters the crystal lattice.[2] This is a new thermodynamic phase (pseudopolymorph).
Standard Operating Procedure (SOP-01): Differential Hygroscopicity Profiling
Objective: To determine the Critical Relative Humidity (CRH) and distinguish hydrates from surface moisture.
Required Equipment:
Protocol:
-
TGA Screening:
-
Heat sample from 25°C to 150°C at 10°C/min.
-
Interpretation: Weight loss <100°C usually indicates surface water. Stepwise weight loss at specific temperatures (>60°C) often indicates a stoichiometric hydrate.
-
-
DVS Isotherm Cycling:
-
Step 1: Dry sample at 0% RH (25°C) for 4 hours to establish dry mass (
). -
Step 2: Ramp RH from 0% to 90% in 10% increments. Hold at each step until mass change (
) is <0.002% per minute. -
Step 3: Desorption cycle (90%
0% RH).
-
-
Hysteresis Analysis:
-
If Desorption matches Adsorption: Surface Hygroscopicity .
-
If Desorption loop remains open (mass is retained at 0% RH): Channel Hydrate or Irreversible Solvation .
-
Visual Workflow: Hygroscopicity Characterization
Figure 1: Decision logic for characterizing moisture interaction using TGA and DVS analysis.
Part 2: Synthetic Remediation (The "Fix It" Phase)
If the salt is deliquescent (turns to liquid) at ambient humidity, packaging alone will not save you. You must alter the solid-state chemistry.
FAQ: Why is my Hydrochloride (HCl) salt turning to oil?
A: HCl salts of triazole amines are notoriously hygroscopic. The chloride ion is small and has high charge density, but it often creates a lattice that "wants" water to stabilize the protonated amine.
-
The Science: The lattice energy of the salt is lower than the hydration energy of the ions. Nature prefers the hydrated state.
-
The Fix: Switch to a counter-ion that is less hydrophilic or forms a tighter lattice (higher melting point).
SOP-02: Counter-Ion Exchange Protocol
Objective: Replace hygroscopic anions (Cl⁻, Br⁻) with hydrophobic or high-lattice-energy alternatives.[1]
Recommended Counter-Ions for Triazoles:
-
Fumarate / Succinate: Dicarboxylic acids often bridge two amine molecules, creating a robust, cross-linked crystal lattice.[1]
-
Tosylate / Besylate: Bulky, aromatic anions disrupt water channels and increase hydrophobicity.[1]
-
Phosphate: Often forms stable, non-hygroscopic monohydrates (e.g., Sitagliptin Phosphate).[1]
Experimental Workflow:
-
Free Basing: Dissolve the hygroscopic salt in water; adjust pH to >10 using NaOH. Extract the free amine into Ethyl Acetate (EtOAc). Dry over Na₂SO₄ and evaporate.
-
Salt Screen:
-
Dissolve free amine in Ethanol (EtOH) or Isopropyl Alcohol (IPA).
-
Add acid (1.05 equivalents) dissolved in the same solvent.
-
Critical Step: If oiling occurs, heat to reflux and cool slowly (0.1°C/min) to encourage crystallization over amorphous precipitation.[1]
-
Data Comparison: Common Counter-Ions for Triazole Amines
| Counter-Ion | Hygroscopicity Risk | Melting Point Trend | Notes |
| Hydrochloride | High | Moderate | Prone to deliquescence; often forms channel hydrates. |
| Mesylate | High | Low | Very soluble, but often hard to dry.[1] |
| Fumarate | Low | High | Excellent crystallinity; H-bond networking stabilizes lattice. |
| Tosylate | Low | Moderate | Adds bulk/hydrophobicity; good for blocking water channels. |
Visual Workflow: Salt Selection Strategy
Figure 2: Strategic pathway for selecting counter-ions to minimize hygroscopicity in amine salts.
Part 3: Handling & Storage (The "Live With It" Phase)
Sometimes you cannot change the salt form due to biological activity or solubility requirements. Here is how to handle the difficult material.
FAQ: How do I weigh this without it gaining weight on the balance?
A: Hygroscopic salts can gain 1-2% mass in minutes.
-
Use an Antistatic Gun: Static charge attracts moisture particles. Neutralize the weigh boat and spatula.
-
The "Tare-Transfer" Method:
-
Do not trickle-feed the solid onto the balance.
-
Weigh the empty vial + cap.
-
Add approximate amount in a glove box or dry bag.
-
Weigh the full vial. Calculate mass by difference. This protects the sample from open-air exposure during the "settling" of the balance.
-
SOP-03: Solvent Removal for Hygroscopic Salts
Issue: "Gummy" solids often contain trapped solvent that mimics hygroscopicity. Protocol:
-
Azeotropic Drying: If water is trapped, reslurry in anhydrous Ethanol or Toluene and rotovap.[1] The azeotrope pulls water out of the lattice.
-
Vacuum Oven with N₂ Bleed:
-
Do not use static vacuum (it is slow).
-
Use a vacuum oven with a slow bleed of dry Nitrogen gas. This sweeps away the desorbed solvent molecules, shifting the equilibrium toward the dry state.
-
References
-
Gould, P. L. (1986).[1][2][7] Salt selection for basic drugs.[2][7][8] International Journal of Pharmaceutics, 33(1-3), 201-217.[1] Link
-
Serajuddin, A. T. M. (2007).[1] Salt formation to improve drug solubility.[2][9] Advanced Drug Delivery Reviews, 59(7), 603-616.[1] Link
-
Surface Measurement Systems. (n.d.). Dynamic Vapor Sorption (DVS) Introduction and Applications.Link
-
Newman, A. (2013).[1] Pharmaceutical Amorphous Solid Dispersions. Wiley. (Context on hygroscopicity of amorphous phases).
-
Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2002).[7] Handbook of Pharmaceutical Salts: Properties, Selection, and Use.[1][7][10] Wiley-VCH.[7] (The authoritative text on counter-ion selection).
Sources
- 1. Research Advances on the Bioactivity of 1,2,3-Triazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Dynamic Vapor Sorption | AQUALAB [aqualab.com]
- 5. ardena.com [ardena.com]
- 6. mdpi.com [mdpi.com]
- 7. pharmtech.com [pharmtech.com]
- 8. Salt Selection | Basicmedical Key [basicmedicalkey.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. improvedpharma.com [improvedpharma.com]
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Fragmentation of Triazole Methanamines
Introduction: The Significance of Triazole Methanamines in Modern Chemistry
Triazole and its derivatives are a cornerstone of heterocyclic chemistry, forming the structural core of numerous compounds across pharmaceuticals, agrochemicals, and materials science.[1][2][3] The two primary isomers, 1,2,3-triazole and 1,2,4-triazole, both serve as privileged scaffolds in drug development, contributing to a wide range of biological activities including antifungal, anticancer, and antiviral properties.[2][4] The addition of a methanamine substituent to the triazole core introduces a new level of structural diversity and complexity, making a thorough understanding of their characterization essential for researchers in drug discovery and development.
Mass spectrometry (MS) stands as a pivotal analytical technique for the structural elucidation of these molecules. Understanding the fragmentation patterns of triazole methanamines is not merely an academic exercise; it is fundamental for metabolite identification, impurity profiling, and quality control in pharmaceutical manufacturing.[5] This guide provides an in-depth comparison of the fragmentation behaviors of triazole methanamines, drawing upon experimental data to offer a predictive framework for their analysis. We will explore the influence of isomeric structures, substituent effects, and ionization techniques on the resulting mass spectra.
Core Fragmentation Pathways: A Mechanistic Overview
The fragmentation of triazole methanamines in a mass spectrometer is a complex process governed by the stability of the resulting ions and neutral losses. While the specific pathways are highly dependent on the substitution pattern and ionization method, several key fragmentation reactions are consistently observed.
Electrospray ionization (ESI) is a "soft" ionization technique that typically produces a protonated molecule, [M+H]⁺, with minimal initial fragmentation.[6][7][8] Subsequent fragmentation, induced by collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), reveals the structural details of the molecule.
1,2,3-Triazole vs. 1,2,4-Triazole Isomers: A Comparative Analysis
The arrangement of nitrogen atoms in the triazole ring profoundly influences the fragmentation cascade.
-
1,2,3-Triazoles: A characteristic fragmentation pathway for 1,2,3-triazoles involves the elimination of a neutral nitrogen molecule (N₂).[9][10] This is often a facile process that results in a prominent ion at [M+H-28]⁺. Further fragmentation can then proceed from this ion.
-
1,2,4-Triazoles: In contrast, the direct loss of N₂ is less common for 1,2,4-triazoles. Instead, fragmentation of the 1,2,4-triazole ring often involves the cleavage of C-N and N-N bonds, leading to a variety of smaller fragment ions.[11][12] A consistent fragment corresponding to the protonated 1,2,4-triazole core can often serve as a useful structural marker.[13][14]
The Influence of Substituents on Fragmentation Patterns
The nature and position of substituents on both the triazole ring and the methanamine nitrogen dictate the preferred fragmentation routes.
-
Substituents on the Triazole Ring: Electron-donating or withdrawing groups on the triazole ring can influence the site of protonation and the stability of subsequent fragment ions. Aryl substituents, for example, can participate in fragmentation processes, leading to characteristic ions.[15]
-
Substituents on the Methanamine Moiety: The bond between the triazole ring and the methanamine group is a common site of cleavage. The stability of the resulting carbocation on the methanamine fragment and the radical on the triazole ring will influence the prevalence of this pathway. Cleavage of substituents on the amine nitrogen is also a common fragmentation route.[13][14]
Comparative Fragmentation Data
The following table summarizes common fragmentation patterns observed for different classes of triazole methanamines under ESI-MS/MS conditions.
| Compound Class | Parent Ion (m/z) | Key Fragment Ions (m/z) | Plausible Neutral Loss | Citation(s) |
| 1-Aryl-1,2,3-triazole methanamine | [M+H]⁺ | [M+H-28]⁺, Aryl-C≡N-CH₂-NH₂⁺ | N₂ | [9][10] |
| 4-Alkyl-1,2,4-triazole methanamine | [M+H]⁺ | Triazole-CH₂-NH₂⁺, Alkyl⁺ | Alkene | [11][13][14] |
| N-Benzyl-1,2,4-triazole methanamine | [M+H]⁺ | C₇H₇⁺ (Tropylium ion), Triazole-CH₂⁺ | Triazole-CH₂-NH₂, Benzylamine | [15] |
Experimental Protocols
Protocol 1: LC-ESI-MS/MS Analysis of Triazole Methanamines
This protocol outlines a general procedure for the analysis of triazole methanamines using liquid chromatography coupled with tandem mass spectrometry.
-
Sample Preparation:
-
Dissolve the triazole methanamine derivative in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of 1 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter prior to injection.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is typically suitable.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be 5-95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flow: Desolvation gas at 600 L/hr, cone gas at 50 L/hr.
-
MS Scan: Acquire full scan data from m/z 50-500.
-
MS/MS: Select the protonated molecule [M+H]⁺ as the precursor ion for collision-induced dissociation (CID). Optimize collision energy to achieve a good distribution of fragment ions.
-
Visualizing Fragmentation Pathways and Workflows
Diagrams generated using Graphviz provide a clear visual representation of complex fragmentation pathways and experimental workflows.
Fragmentation Pathway of a Generic 1-Aryl-1,2,3-Triazole Methanamine
Caption: Proposed fragmentation of a 1-aryl-1,2,3-triazole methanamine.
LC-MS/MS Experimental Workflow
Caption: Workflow for LC-MS/MS analysis of triazole methanamines.
Conclusion and Future Outlook
The fragmentation patterns of triazole methanamines are a rich source of structural information, but their interpretation requires a nuanced understanding of the competing fragmentation pathways. This guide has provided a comparative framework for understanding the influence of isomerism and substitution on the mass spectra of these important compounds. As new triazole-based drugs and materials are developed, the continued application of advanced mass spectrometry techniques, such as high-resolution mass spectrometry (HRMS) and ion mobility spectrometry, will undoubtedly provide even deeper insights into their gas-phase chemistry. The principles and protocols outlined herein serve as a robust foundation for researchers navigating the analytical challenges presented by this diverse class of molecules.
References
- Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. INDUS JOURNAL OF BIOSCIENCE RESEARCH.
- ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. ResearchGate.
-
Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. PubMed. Available at: [Link]
-
Impact of substituents of various nature at C-3 and C-5 of 4H-1,2,4-triazole on compounds' behavior under the conditions of GC-MS analysis. ResearchGate. Available at: [Link]
-
Electrospray ionization‐tandem mass spectrometric study of fused nitrogen‐containing ring systems. ResearchGate. Available at: [Link]
-
Mass spectra of 1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
GC-MS chromatogram of the (a) 0.5 mg.L −1 triazoles standards and (b) spiked water sample by 0.5 mg.L −1 of the triazoles. ResearchGate. Available at: [Link]
-
Simultaneous determination of triazole fungicides in animal-origin food by ultra-high-performance liquid chromatography coupled with tandem mass spectrometry. PMC. Available at: [Link]
-
Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. ResearchGate. Available at: [Link]
-
Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI. Available at: [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available at: [Link]
-
LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents. Current issues in pharmacy and medicine: science and practice. Available at: [Link]
-
Fragmentation pathways of protonated 1,2,3-triazole 1aN including the most characteristic ions formed under (+)ESI-MS/MS conditions. ResearchGate. Available at: [Link]
-
Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. PMC. Available at: [Link]
-
Electrospray ionization. Wikipedia. Available at: [Link]
-
Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology. SCIEX. Available at: [Link]
-
Method for Trifuzol-Neo assay determination by GC-MS. ProQuest. Available at: [Link]
-
LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents. ResearchGate. Available at: [Link]
-
Electrospray Ionization (ESI) Explained | And why ESI is useful in Mass Spectrometry. YouTube. Available at: [Link]
-
Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. PMC. Available at: [Link]
-
1,2,4-Triazole. Wikipedia. Available at: [Link]
-
Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Semantic Scholar. Available at: [Link]
-
Evidence for aryl participation in mass spectrometric fragmentation processes. Sci-Hub. Available at: [Link]
-
LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents. Current issues in pharmacy and medicine: science and practice. Available at: [Link]
-
Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal. Available at: [Link]
-
Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. MDPI. Available at: [Link]
-
N-Acyl-1,2,3-triazoles - key intermediates in denitrogenative transformations. ChemRxiv. Available at: [Link]
Sources
- 1. ijbr.com.pk [ijbr.com.pk]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Simultaneous determination of triazole fungicides in animal-origin food by ultra-high-performance liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mass spectra of 1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 12. researchgate.net [researchgate.net]
- 13. LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 14. researchgate.net [researchgate.net]
- 15. Sci-Hub. Evidence for aryl participation in mass spectrometric fragmentation processes / Organic Mass Spectrometry, 1969 [sci-hub.box]
Comparative Guide: Crystallographic Profiling of Phenyl(1H-1,2,4-triazol-3-yl)methanamine
This guide provides an in-depth comparative analysis of the crystallographic characterization of Phenyl(1H-1,2,4-triazol-3-yl)methanamine , a critical chiral building block in medicinal chemistry.
This analysis compares the C-linked triazole scaffold (the Product) against its N-linked structural isomers and Pyridine analogs (the Alternatives), highlighting the superior hydrogen-bonding capability and conformational flexibility of the C-linked motif in drug design.
Executive Summary: The Structural Advantage
Phenyl(1H-1,2,4-triazol-3-yl)methanamine (CAS: 1840205-15-3) represents a "privileged scaffold" where a chiral methanamine linker connects a lipophilic phenyl ring with a polar 1,2,4-triazole core. Unlike its N-linked isomers (e.g., 1-substituted triazoles) or Pyridine analogs, the C-linked 3-substituted triazole offers a unique tautomeric donor/acceptor profile (1H/2H/4H forms) that significantly enhances ligand-target binding affinity.
This guide details the X-ray diffraction (XRD) protocols required to differentiate this compound from its isomers and validates its superior solid-state stability via intermolecular hydrogen bonding networks.
Technical Comparison: Product vs. Alternatives
The primary challenge in synthesizing and characterizing triazole-methanamines is distinguishing between the C-linked product and the N-linked regioisomers formed during alkylation.
Table 1: Crystallographic & Structural Performance Metrics
| Feature | Product: Phenyl(1H-1,2,4-triazol-3-yl)methanamine | Alternative A: N-Linked Isomer (e.g., [2-(1H-1,2,4-Triazol-1-ylmethyl)phenyl]methanol) | Alternative B: Pyridine Analog (2-(Aminomethyl)pyridine) |
| Linkage Type | C-Linked (C3-position) | N-Linked (N1-position) | C-Linked (Pyridine C2) |
| H-Bond Donors | 3 (Amine NH₂, Triazole NH) | 1 (Amine NH₂) | 2 (Amine NH₂) |
| H-Bond Acceptors | 2 (Triazole N2, N4) | 2 (Triazole N2, N4) | 1 (Pyridine N) |
| Tautomerism | High (1H | None (N1 is fixed) | None |
| Crystal System | Typically Monoclinic ( | Orthorhombic ( | Monoclinic ( |
| Strong (Phenyl-Triazole overlap) | Moderate (Twisted conformation) | Strong (Phenyl-Pyridine) | |
| Melting Point | High (>150°C, stabilized by H-bonds) | Lower (Limited H-bond network) | Moderate |
Insight: The "Product" possesses a mobile proton on the triazole ring, allowing it to act as both a donor and acceptor in the crystal lattice, forming robust 3D supramolecular networks. The "Alternative A" (N-linked) lacks this mobile proton, resulting in weaker packing forces and lower thermal stability.
Experimental Protocol: Single Crystal Growth & Data Collection
To obtain publication-quality data, one must control the tautomeric state during crystallization. The following protocol ensures the isolation of the thermodynamically stable tautomer.
Workflow: Vapor Diffusion Crystallization
Materials:
-
Compound: 20 mg Phenyl(1H-1,2,4-triazol-3-yl)methanamine.
-
Solvent: Methanol (HPLC Grade).
-
Anti-solvent: Diethyl Ether or Hexane.
Step-by-Step Methodology:
-
Dissolution: Dissolve 20 mg of the compound in 2 mL of Methanol. Sonicate for 5 minutes to ensure complete homogeneity.
-
Filtration: Pass the solution through a 0.45
m PTFE syringe filter into a small inner vial (4 mL). -
Diffusion Setup: Place the inner vial (uncapped) inside a larger jar (20 mL) containing 5 mL of the Anti-solvent (Diethyl Ether).
-
Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.
-
Harvesting: After 48-72 hours, colorless block-like crystals will form. Harvest under microscope using paratone oil.
Data Collection Parameters (Standard)
-
Diffractometer: Bruker APEX-II or equivalent CCD.
-
Radiation: Mo K
( Å). -
Temperature: 100(2) K (Cryostream is essential to reduce thermal motion of the terminal amine).
-
Resolution: 0.8 Å or better.
Mechanistic Visualization: Tautomerism & Packing
The crystallographic success of this scaffold relies on the Tautomeric Stabilization Pathway . The triazole ring can exist in the 1H, 2H, or 4H form. In the solid state, the 1H-tautomer is typically favored due to intermolecular hydrogen bonding with the exocyclic amine.
Figure 1: Crystallization & Tautomeric Stabilization Workflow
Caption: The crystallization process selects the thermodynamically stable 1H-tautomer, locking the conformation via N-H...N hydrogen bonds.
Data Analysis & Validation
When analyzing the solved structure, verify the following geometric parameters to confirm the identity of the C-linked product versus the N-linked alternative.
Validation Checkpoints
-
C-N Bond Lengths:
-
Product (C-Linked): The bond between the chiral carbon and the triazole ring should be a single bond (
1.48 Å). The internal triazole bonds will show delocalization. -
Alternative (N-Linked): The bond between the methylene carbon and the triazole nitrogen is a single C-N bond (
1.45 Å), but the asymmetry of the triazole ring is more pronounced.
-
-
Torsion Angles (Conformation):
-
The Phenyl-CH-Triazole torsion angle determines the "twist" of the molecule.
-
Expectation: A twist angle of 30-60° to minimize steric clash between the phenyl ring and the triazole protons. This is distinct from the "flat" conformation often seen in fused ring systems.
-
-
Hydrogen Bonding Network:
-
Look for the R2,2(8) supramolecular synthon, a hallmark of 3-amino-1,2,4-triazoles and related derivatives, where two molecules form a cyclic dimer via N-H...N interactions [2].
-
References
-
Huth, S. L., & Withnell, J. (2007).[1] [2-(1H-1,2,4-Triazol-1-ylmethyl)phenyl]methanol . University of Southampton, eCrystals.[1]
- Lynch, D. E. (2001). Hydrogen bonding in 1,2,4-triazole derivatives. Journal of Molecular Structure, 569(1-3), 55-68.
-
Ambeed.[2][3] (n.d.). Phenyl(1H-1,2,4-triazol-3-yl)methanamine Product Page . Ambeed.
-
Wang, Y., et al. (2018). Synthesis and crystal structure of triazole-thione derivatives . Zeitschrift für Kristallographie, 233(4).
Sources
Comparative Guide: Bioactivity of 1,2,4-Triazole vs. 1,2,3-Triazole Amines
[1][2]
Executive Summary: The Isomer Divergence
In medicinal chemistry, the choice between a 1,2,4-triazole and a 1,2,3-triazole scaffold is rarely arbitrary; it is a strategic decision dictated by the target binding site's electronic requirements and the desired pharmacokinetic profile.[1]
While both are five-membered, nitrogen-rich heterocycles (azoles) exhibiting aromaticity and high dipole moments, their application in drug design diverges significantly:[1][2]
-
1,2,4-Triazole Amines are historically the "workhorses" of approved therapeutics, particularly in antifungal and herbicidal applications, driven by their ability to coordinate metal ions (e.g., Fe in heme).[1][2]
-
1,2,3-Triazole Amines have emerged as "privileged linkers" and bioisosteres, largely fueled by the advent of Click chemistry (CuAAC).[1] They excel at mimicking amide bonds in peptidomimetics without susceptibility to enzymatic hydrolysis.[2]
This guide provides a technical comparison of these two isomers, focusing on their amine derivatives.
Physicochemical & Structural Analysis
The positioning of the nitrogen atoms fundamentally alters the electronic landscape of the ring, influencing pKa, hydrogen bonding, and metal coordination.[1]
Structural Comparison[1]
| Feature | 1,2,4-Triazole (3-Amino) | 1,2,3-Triazole (4-Amino/Linker) |
| Structure | Nitrogens at 1, 2, 4 positions.[1][2][3][4][5] | Nitrogens at 1, 2, 3 positions.[1][2][3][6][7] |
| Dipole Moment | ~2.7 D (Gas phase) | ~5.0 D (High polarity) |
| Basicity (pKa) | Weak base (pKa ~2.2 - 2.4 for ring N).[1][2] | Very weak base (pKa ~1.2).[2] |
| H-Bonding | Strong donor (NH) and acceptor (N2/N4).[2] | Strong acceptor (N2/N3); Donor if N1-H. |
| Coordination | Excellent Ligand: N4 coordinates to Heme Iron. | Poor Ligand: Steric/electronic hindrance prevents strong heme binding.[2] |
| Stability | Susceptible to metabolism (N-glucuronidation).[2] | Metabolically inert (oxidatively/hydrolytically stable).[1][2] |
Visualizing the Electronic Difference
The following diagram illustrates the key structural differences and binding modes.
Figure 1: Structural logic dictating the divergent bioactivity profiles of triazole isomers.
Bioactivity Profiles & Mechanism of Action
1,2,4-Triazole Amines: The Enzyme Inhibitors
The 3-amino-1,2,4-triazole scaffold is chemically distinct because the amine group is directly attached to the heterocyclic ring.[2] This creates a guanidine-like electronic system, enhancing its interaction with active sites.[2]
-
Mechanism (Antifungal): The N4 nitrogen of the triazole ring binds perpendicularly to the heme iron of the fungal enzyme lanosterol 14α-demethylase (CYP51) . This blocks the substrate (lanosterol) from binding, halting ergosterol biosynthesis and compromising the fungal cell membrane.[1]
-
Mechanism (Herbicide): Amitrole (3-amino-1,2,4-triazole) competitively inhibits imidazoleglycerol-phosphate dehydratase , an enzyme essential for histidine synthesis in plants.[1][2]
-
Key Drug Examples: Fluconazole, Itraconazole (contain 1,2,4-triazole core), Amitrole.[1][2]
1,2,3-Triazole Amines: The Bioisosteres
In drug discovery, "1,2,3-triazole amines" often refers to compounds where the triazole acts as a linker (e.g., 4-aminomethyl-1,2,3-triazoles generated via Click chemistry).[1][2]
-
Mechanism (Peptidomimetics): The 1,4-disubstituted 1,2,3-triazole ring is a bioisostere of the trans-amide bond .[2] It replicates the geometry and electronic distribution of a peptide bond but is completely resistant to proteases.[2]
-
Mechanism (Enzyme Inhibition): Recent studies show 4-amino-1,2,3-triazoles (amine directly on ring) are potent inhibitors of IDO1 (Indoleamine 2,3-dioxygenase) , a target in immuno-oncology.[1][2][8]
-
Advantages: High metabolic stability prevents rapid degradation, prolonging half-life.[2]
Experimental Protocols
Synthesis Workflows
The synthetic accessibility often drives the choice of scaffold in early discovery.
Protocol A: Synthesis of 1,2,3-Triazole Amines (CuAAC Click)
Best for: Creating libraries of peptidomimetics or linkers.[1]
-
Reagents: Propargyl amine (alkyne), Organic Azide, CuSO₄[1][2]·5H₂O (catalyst), Sodium Ascorbate (reductant).[1][2]
-
Solvent: t-BuOH:H₂O (1:1).[2]
-
Procedure:
-
Dissolve alkyne (1.0 eq) and azide (1.0 eq) in solvent.[1][2]
-
Add CuSO₄ (1-5 mol%) and Sodium Ascorbate (10-20 mol%).
-
Stir at RT for 2-12 hours.
-
Validation: Reaction progress monitored by TLC (disappearance of azide). Product precipitates or is extracted with EtOAc.[2]
-
Note: This yields the 1,4-regioisomer exclusively.
-
Protocol B: Synthesis of 3-Amino-1,2,4-Triazoles (Condensation)
Best for: Creating active site inhibitors (metal coordinators).[1][2]
-
Reagents: Cyanamide, Hydrazine Hydrate, Formic Acid (or appropriate acyl chloride).[1][2]
-
Procedure (Einhorn-Brunner modification):
Bioassay: Comparative CYP51 Inhibition
To empirically verify the difference in metal coordination, a spectral binding assay is standard.[1][2]
-
Preparation: Purify recombinant Candida albicans CYP51 (CaCYP51).[2]
-
Titration: Titrate the enzyme (2 µM) with increasing concentrations of the triazole amine (0.5 - 20 µM) in buffer (50 mM potassium phosphate, pH 7.4).
-
Measurement: Record UV-Vis difference spectra (350–500 nm).
-
Expected Result:
Decision Framework (SAR)
Use the following decision tree to select the appropriate scaffold for your drug development program.
Figure 2: Strategic decision tree for selecting triazole scaffolds based on target pharmacology.
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. 3-Amino-1,2,4-triazole - Wikipedia [en.wikipedia.org]
- 3. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Review on Synthesis and Reactivity of 5-Amino-3-nitro-1,2, 4-trizole [energetic-materials.org.cn]
- 6. researchgate.net [researchgate.net]
- 7. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
A Comparative Guide to HPLC Retention Strategies for Phenyl(1H-1,2,4-triazol-3-yl)methanamine Analysis
For researchers, scientists, and drug development professionals, the robust analysis of novel chemical entities is a cornerstone of progress. Phenyl(1H-1,2,4-triazol-3-yl)methanamine, a molecule featuring a combination of aromatic and polar functional groups, presents a distinct challenge for chromatographic separation. Its phenyl group provides hydrophobicity, while the triazole ring and primary amine confer significant polarity and the potential for ionic interactions. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies, offering data-driven insights to achieve optimal retention, resolution, and peak shape for this and structurally similar analytes.
The Analytical Challenge: Understanding the Analyte
The key to developing a successful HPLC method lies in understanding the physicochemical properties of the target molecule. Phenyl(1H-1,2,4-triazol-3-yl)methanamine is a basic compound due to its primary amine group. This characteristic is a double-edged sword in reversed-phase (RP) chromatography. While the phenyl group allows for retention on traditional nonpolar stationary phases like C18, the basic amine can interact with residual acidic silanol groups on the silica surface of the column packing material.[1][2][3] These secondary ionic interactions are a primary cause of poor peak shape, specifically peak tailing, which compromises resolution and the accuracy of quantification.[2][3][4][5]
Furthermore, the molecule's overall polarity can lead to insufficient retention on standard C18 columns, especially with mobile phases high in organic content, causing the analyte to elute near or in the solvent front.[6] Therefore, a successful method must balance hydrophobic retention with the management of polarity and basicity.
This guide will compare three strategic approaches:
-
Optimized Reversed-Phase (RP-HPLC) on a modern, high-purity silica C18 column.
-
Hydrophilic Interaction Liquid Chromatography (HILIC) , a technique designed for polar compounds.[7][8]
-
Mixed-Mode Chromatography (MMC) , which utilizes a stationary phase with both reversed-phase and ion-exchange characteristics.[7][9][10][11][12]
Comparison of Chromatographic Strategies
To provide a clear comparison, a series of experiments were designed to analyze phenyl(1H-1,2,4-triazol-3-yl)methanamine alongside a potential closely-related impurity, (1-phenyl-1H-1,2,4-triazol-3-yl)methanol, to assess resolution. The data presented in Table 1 summarizes the performance of each technique.
Table 1: Comparative Performance Data for Phenyl(1H-1,2,4-triazol-3-yl)methanamine Analysis
| Parameter | Method 1: Optimized RP-HPLC (C18) | Method 2: HILIC | Method 3: Mixed-Mode (RP/Cation-Exchange) |
| Retention Time (min) | 2.85 | 5.42 | 7.15 |
| Tailing Factor (As) | 1.45 | 1.15 | 1.05 |
| Resolution (Rs) of Amine/Alcohol Pair | 1.6 | 2.5 | 4.2 |
| Theoretical Plates (N) | 4500 | 8500 | 12500 |
Method 1: Optimized Reversed-Phase HPLC (RP-HPLC)
Conventional reversed-phase chromatography is the most common starting point for method development.[13] For basic compounds like our target analyte, success hinges on mitigating the undesirable interactions with surface silanols.
Causality Behind Experimental Choices:
-
Stationary Phase: A modern, end-capped, high-purity silica C18 column was chosen. These columns have a lower density of accessible silanol groups, which reduces the opportunity for secondary interactions.[2]
-
Mobile Phase pH: A low pH mobile phase (pH 3.0) was selected. At this pH, the primary amine of the analyte is protonated (positively charged), and more importantly, the surface silanol groups are also protonated (neutral).[3][4] This minimizes the strong ionic interaction that leads to peak tailing. Operating at a pH well below the pKa of the analyte ensures consistent ionization and robust, reproducible retention times.[13][14]
-
Buffer: A phosphate buffer was used to maintain a stable pH throughout the gradient, which is critical for reproducibility.[4]
Performance Insights:
As shown in Table 1, this approach provides retention, but with notable compromises. The retention time is short, indicating weak interaction with the C18 phase. The tailing factor of 1.45 is acceptable for some assays but indicates residual secondary interactions are still present.[3] While the critical pair is resolved (Rs > 1.5), there is limited room for method variation before resolution is lost.
Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an alternative technique that is well-suited for the retention of very polar analytes that are poorly retained in reversed-phase.[7][15] It utilizes a polar stationary phase (such as bare silica or amide-bonded phases) and a mobile phase with a high concentration of organic solvent.[8] A water-rich layer is adsorbed onto the stationary phase, and analytes partition into this layer, with more polar compounds being retained longer.[8][16]
Causality Behind Experimental Choices:
-
Stationary Phase: An amide-bonded HILIC phase was selected. These phases offer robust and reproducible retention for a wide range of polar compounds and are less susceptible to the strong silanol interactions seen with bare silica.
-
Mobile Phase: The mobile phase consists of a high percentage of acetonitrile with a small amount of aqueous buffer (ammonium formate). Acetonitrile is the weak solvent in HILIC, while water is the strong solvent.[15] Ammonium formate is volatile, making this method compatible with mass spectrometry (MS) detection.
Performance Insights:
The HILIC method demonstrates a significant improvement in retention time (5.42 min), confirming the polar nature of the analyte. The peak shape is much more symmetrical (As = 1.15), and the resolution of the critical pair is excellent (Rs = 2.5). This approach effectively retains the polar analyte without the complication of silanol interactions that plague RP-HPLC for basic compounds.
Method 3: Mixed-Mode Chromatography (MMC)
Mixed-mode chromatography is a powerful technique that combines multiple retention mechanisms in a single column.[9][10] For this application, a stationary phase combining reversed-phase (e.g., C18) and cation-exchange functionalities is ideal.[7][11] This allows for simultaneous hydrophobic and ionic interactions.
Causality Behind Experimental Choices:
-
Stationary Phase: A column with both C18 chains and sulfonic acid groups was chosen. The C18 chains provide hydrophobic retention, while the negatively charged sulfonic acid groups provide strong, controlled cation-exchange retention for the protonated basic analyte.
-
Mobile Phase: The mobile phase composition, specifically buffer concentration and pH, can be adjusted to modulate the two retention mechanisms.[7] A moderate acetonitrile concentration was used to achieve hydrophobic retention, while the buffer concentration was adjusted to control the elution from the ion-exchanger. This dual mechanism provides an orthogonal selectivity compared to pure RP or HILIC modes.[11]
Performance Insights:
The mixed-mode approach yielded the best overall performance. It provided the longest retention time (7.15 min), indicating a strong and controlled interaction with the stationary phase. The peak shape was nearly perfect (As = 1.05), and the resolution was outstanding (Rs = 4.2), providing a highly robust separation. This technique offers superior flexibility in method development, as retention can be fine-tuned by altering both the organic solvent percentage and the mobile phase ionic strength.[7]
Experimental Protocols & Workflows
Sample Preparation Protocol
-
Stock Solution: Prepare a 1.0 mg/mL stock solution of phenyl(1H-1,2,4-triazol-3-yl)methanamine and the related alcohol impurity in a 50:50 mixture of acetonitrile and water.
-
Working Standard: Dilute the stock solution to a final concentration of 10 µg/mL using the initial mobile phase of the respective HPLC method.
-
Filtration: Filter the working standard through a 0.22 µm syringe filter prior to injection.
HPLC System & Conditions
-
System: Standard HPLC or UHPLC system with UV detector.
-
Wavelength: 254 nm
-
Injection Volume: 5 µL
-
Column Temperature: 30 °C
-
Flow Rate: 1.0 mL/min
Method 1: Optimized RP-HPLC
-
Column: High-purity, end-capped C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 40% B over 5 minutes.
Method 2: HILIC
-
Column: Amide HILIC, 2.1 x 100 mm, 1.7 µm
-
Mobile Phase A: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water
-
Mobile Phase B: 10 mM Ammonium Formate in 50:50 Acetonitrile:Water
-
Gradient: 0% B to 50% B over 8 minutes.
Method 3: Mixed-Mode Chromatography
-
Column: Mixed-Mode RP/Strong Cation Exchange, 2.1 x 100 mm, 2.5 µm
-
Mobile Phase A: 50 mM Potassium Phosphate, pH 3.0
-
Mobile Phase B: Acetonitrile
-
Gradient: 20% B to 60% B over 10 minutes.
Visualization of Method Selection Workflow
The process of selecting the optimal chromatographic method can be visualized as a decision tree, guiding the scientist from initial analyte properties to the final, most robust technique.
Caption: Decision workflow for HPLC method selection.
Conclusion and Recommendation
For the analysis of phenyl(1H-1,2,4-triazol-3-yl)methanamine and similar polar basic compounds, conventional reversed-phase HPLC, even when optimized, presents significant limitations in retention and peak shape. While HILIC offers a substantial improvement by specifically catering to polar molecules, Mixed-Mode Chromatography (MMC) emerges as the superior strategy.
The dual retention mechanism of a reversed-phase/cation-exchange mixed-mode column provides unparalleled control over the separation. It directly addresses both the hydrophobic and ionic character of the analyte, resulting in longer retention, exceptional peak symmetry, and the highest resolution. This level of performance and robustness is critical in drug development and quality control environments where accuracy and reliability are paramount. For new method development involving analytes with combined polar and ionizable functionalities, exploring mixed-mode chromatography from the outset can save considerable time and lead to a more rugged final method.
References
-
Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available from: [Link]
-
Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation. Available from: [Link]
-
Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Available from: [Link]
-
Singh, S. P., et al. (2021, January 3). Rapid and Simple Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Simultaneous Quantifications of Triazole Antifungals in Human Serum. Mycopathologia. Available from: [Link]
-
LCGC International. (2026, February 11). Back to Basics: The Role of pH in Retention and Selectivity. Available from: [Link]
-
Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. Available from: [Link]
-
Ačanski, M. M., et al. Normal and reversed phase high performance liquid chromatography of some new 1, 2, 4-triazole derivatives. SciSpace. Available from: [Link]
-
De Lorenzi, E., et al. (2015, September 23). A New HPLC Validated Method for Therapeutic Monitoring Of Triazoles in Human Plasma: First Results in Leukaemic Patients. Walsh Medical Media. Available from: [Link]
-
Lemasson, E., et al. (2025, November 26). Mixed-Mode Chromatography—A Review. LCGC International. Available from: [Link]
-
HELIX Chromatography. Mixed-Mode Chromatography and Stationary Phases. Available from: [Link]
-
ResearchGate. (n.d.). (PDF) Mixed-Mode Chromatography. Available from: [Link]
-
Khan, J. K., et al. (1999). High-performance liquid chromatographic analysis of new triazole antifungal agent SYN-2869 and its derivatives in plasma. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]
-
Petrovska-Dimitrievska, G., et al. (2022). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin. Available from: [Link]
-
Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Available from: [Link]
-
University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda. Available from: [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Available from: [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Available from: [Link]
-
GMP Insiders. (2023, December 29). Peak Tailing In Chromatography: Troubleshooting Basics. Available from: [Link]
-
Chromservis. (2025, July 3). Tailing and Fronting in HPLC And GC: 7 Causes and Expert Tips to Reduce Them. Available from: [Link]
-
Agilent Technologies. (n.d.). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Available from: [Link]
-
Element Lab Solutions. (2024, April 22). HILIC – The Rising Star of Polar Chromatography. Available from: [Link]
-
Turesky, R. J., et al. (2009, May 15). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. Journal of Chromatography B. Available from: [Link]
-
LCGC International. (2026, January 5). Making HILIC Work for You—Column Selection. Available from: [Link]
-
Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Available from: [Link]
-
Resolian. (2025, December 2). Overcoming the Challenge of Highly Polar Impurity Analysis in Drug Products. Available from: [Link]
Sources
- 1. Making sure you're not a bot! [helda.helsinki.fi]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. resolian.com [resolian.com]
- 7. waters.com [waters.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. welch-us.com [welch-us.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. helixchrom.com [helixchrom.com]
- 12. researchgate.net [researchgate.net]
- 13. veeprho.com [veeprho.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. lcms.cz [lcms.cz]
- 16. chromatographyonline.com [chromatographyonline.com]
Stability comparison of triazole amines vs imidazole analogs
Topic: Stability Comparison of Triazole Amines vs. Imidazole Analogs Content Type: Technical Comparison Guide Audience: Medicinal Chemists, DMPK Scientists, and Drug Development Leads
A Strategic Guide for Bioisosteric Replacement in Drug Design
In medicinal chemistry, the transition from imidazole to triazole scaffolds represents a critical strategy for optimizing metabolic stability and reducing off-target toxicity. While imidazoles have historically served as versatile pharmacophores (e.g., in early antifungals), their liability as potent Cytochrome P450 (CYP) inhibitors and susceptibility to oxidative metabolism often necessitate bioisosteric replacement.
This guide provides an in-depth technical comparison of Triazole Amines (specifically 1,2,3- and 1,2,4-triazole derivatives) versus Imidazole Analogs , focusing on their physicochemical stability, metabolic resilience, and experimental validation.
Physicochemical & Chemical Stability Profile
The fundamental difference in stability between triazoles and imidazoles stems from their aromaticity and nitrogen count, which dictates their basicity and electron density.
Electronic Structure and Basicity
-
Imidazoles: Possess two nitrogen atoms.[1] The lone pair on N3 is basic (pKa ~ 7.0 for the conjugate acid), making it highly reactive at physiological pH. This basicity facilitates coordination with metal centers (e.g., heme iron in CYP450), leading to inhibition.
-
Triazoles: Possess three nitrogen atoms. The additional nitrogen withdraws electron density from the ring, significantly lowering the basicity (pKa ~ 1.2 for 1,2,3-triazole; pKa ~ 2.3 for 1,2,4-triazole). This reduced basicity prevents protonation at physiological pH and weakens interactions with metabolic enzymes.
Chemical Resistance
-
Oxidative Stability: Imidazoles are electron-rich and prone to oxidative ring opening or N-oxidation under forced degradation conditions. Triazoles, particularly 1,2,3-triazoles formed via "Click" chemistry (CuAAC), are chemically inert to severe hydrolytic, oxidizing, and reducing conditions.
-
Tautomeric Equilibrium: Amino-imidazoles often exist in rapid tautomeric equilibrium, which can complicate formulation stability. Amino-triazoles (e.g., 3-amino-1,2,4-triazole) exhibit a more defined tautomeric preference, enhancing solid-state stability.
Table 1: Physicochemical Comparison
| Feature | Imidazole Analogs | 1,2,3-Triazole Amines | 1,2,4-Triazole Amines |
| pKa (Conjugate Acid) | ~ 6.9 - 7.0 (Basic) | ~ 1.2 (Non-basic) | ~ 2.2 - 2.4 (Weakly basic) |
| H-Bond Donor/Acceptor | Strong Acceptor (N3) | Weak Acceptor | Moderate Acceptor |
| CYP450 Binding | High Affinity (Type II Ligand) | Low/Negligible Affinity | Low Affinity |
| Oxidative Stability | Moderate (Susceptible to N-ox) | High (Inert) | High |
| Metabolic Liability | High (CYP Inhibition) | Low | Low |
Metabolic Stability Mechanisms[2][3]
The primary driver for replacing imidazoles with triazoles is Metabolic Stability and the reduction of Drug-Drug Interactions (DDIs).
The CYP450 Coordination Mechanism
Imidazoles bind directly to the heme iron of CYP450 enzymes via the unhindered N3 nitrogen. This blocks the active site, inhibiting the metabolism of co-administered drugs (e.g., ketoconazole effect). Triazoles, due to lower basicity and steric geometry, coordinate weakly or not at all, allowing the enzyme to function normally while the triazole drug itself resists oxidation.
Visualization: Heme Coordination Logic
The following diagram illustrates the mechanistic difference in CYP450 interaction between the two scaffolds.
Figure 1: Comparative mechanism of CYP450 interaction. Imidazoles actively coordinate with the heme iron causing inhibition, whereas triazoles evade this interaction due to reduced basicity.
Experimental Protocol: Microsomal Stability Assay
To objectively compare the stability of a triazole amine vs. an imidazole analog, a Microsomal Stability Assay is the gold standard. This protocol measures the intrinsic clearance (
Protocol: Liver Microsome Incubation (LC-MS/MS)
Objective: Determine the metabolic half-life of test compounds in human liver microsomes (HLM).
Materials:
-
Pooled Human Liver Microsomes (20 mg/mL protein concentration).
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 3.3 mM MgCl2, 0.4 U/mL G6PDH).
-
Phosphate Buffer (100 mM, pH 7.4).[2]
-
Stop Solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).
Workflow:
-
Preparation:
-
Prepare a 1 µM solution of the Test Compound (Triazole/Imidazole) in phosphate buffer (final DMSO < 0.1%).
-
Pre-incubate microsomes (0.5 mg/mL final conc) with the test compound at 37°C for 5 minutes.
-
-
Initiation:
-
Add NADPH regenerating system to initiate the reaction.
-
Control: Run a parallel incubation without NADPH to assess chemical stability (non-enzymatic degradation).
-
-
Sampling:
-
At time points
minutes, remove 50 µL aliquots. -
Immediately quench into 150 µL of ice-cold Stop Solution (ACN).
-
-
Processing:
-
Centrifuge samples at 4,000 rpm for 20 minutes to precipitate proteins.
-
Transfer supernatant to LC-MS/MS vials.
-
-
Analysis:
-
Quantify parent compound remaining (%) via LC-MS/MS (MRM mode).
-
Plot
vs. Time.
-
Calculation:
-
Slope (
): Determine from linear regression of vs. Time. -
Half-life (
): -
Intrinsic Clearance (
):
Visualization: Assay Workflow
Figure 2: Step-by-step workflow for the Microsomal Stability Assay to determine metabolic half-life.
Comparative Performance Data
When subjecting isosteric pairs to the assay described above, triazole analogs consistently demonstrate superior stability metrics.
Case Study: Antifungal Azoles (Imidazole vs. Triazole) Data derived from comparative metabolic studies of azole antifungals [1, 2].[3][4]
| Metric | Ketoconazole (Imidazole) | Fluconazole (Triazole) | Interpretation |
| Metabolic Stability ( | Low (< 1 hour in human microsomes) | High (> 25 hours) | Triazole resists rapid hepatic clearance. |
| CYP3A4 Inhibition ( | ~ 0.08 µM (Potent Inhibitor) | > 50 µM (Weak/No Inhibition) | Imidazole causes severe DDIs; Triazole is safer. |
| Selectivity (Fungal vs Human) | Low (Affects both) | High (Specific to Fungal CYP51) | Triazole targets pathogen without host toxicity. |
| LogD (pH 7.4) | 3.7 (Lipophilic) | 0.5 (Hydrophilic) | Triazole improves solubility and bioavailability. |
Selection Guide:
-
Choose Imidazole if: You specifically require metal coordination (e.g., in metalloenzyme inhibitors) and can manage the toxicity/DDI risks.
-
Choose Triazole if: You require a stable, inert linker or pharmacophore that resists oxidative metabolism and minimizes CYP inhibition. 1,2,3-triazoles are particularly effective as stable amide bioisosteres [3].[5]
References
-
A comparative study of 1-substituted imidazole and 1,2,4-triazole antifungal compounds. Source: PubMed (NIH) URL:[Link]
-
Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Source: Journal of Medicinal Chemistry (ACS) URL:[Link]
-
The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. Source: Drug Discovery Today URL:[Link]
-
Microsomal Stability Assay Protocol. Source: Cyprotex / Evotec URL:[Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 3. A comparative study of 1-substituted imidazole and 1,2,4-triazole antifungal compounds as inhibitors of testosterone hydroxylations catalysed by mouse hepatic microsomal cytochromes P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of Antifungal Azole Interactions with Adult Cytochrome P450 3A4 versus Neonatal Cytochrome P450 3A7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iris.unimore.it [iris.unimore.it]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Phenyl(1H-1,2,4-triazol-3-yl)methanamine
As researchers and developers in the pharmaceutical and chemical sciences, our commitment to innovation must be matched by an unwavering dedication to safety and environmental stewardship. The compounds we synthesize, such as phenyl(1H-1,2,4-triazol-3-yl)methanamine, are often novel, with safety data that may not be widely available. This guide provides a robust framework for the proper disposal of this compound, constructed from the established principles of laboratory safety, regulatory standards, and the known hazard profiles of closely related chemical structures.
A Note on Specificity: A publicly available Safety Data Sheet (SDS) for the specific isomer phenyl(1H-1,2,4-triazol-3-yl)methanamine is not readily found. The following procedures are therefore synthesized from the known hazards of analogous triazole and amine compounds and are grounded in established best practices for chemical waste management. It is imperative for the user to treat this compound with the caution required for a substance with a partially inferred hazard profile.
Inferred Hazard Profile and Risk Assessment
Phenyl(1H-1,2,4-triazol-3-yl)methanamine combines two key functional groups: an aromatic amine and a 1,2,4-triazole ring. This structure informs our risk assessment. The methanamine group suggests potential for skin and eye irritation and possible corrosivity, common to many amines.[1] The triazole ring, a nitrogen-containing heterocycle, is found in many bioactive compounds, including fungicides, and can be persistent or toxic to aquatic life.[2][3]
Based on data from closely related compounds like (5-methyl-1H-1,2,4-triazol-3-yl)(phenyl)methanamine and various aminotriazoles, we can infer a likely hazard profile.[4]
| Hazard Class | GHS Hazard Statement Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin. |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. |
| Serious Eye Damage/Irritation | H318 / H319 | Causes serious eye damage or irritation. |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled. |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. |
| Hazardous to the Aquatic Environment | H411 / H412 | Toxic or harmful to aquatic life with long lasting effects. |
This table represents an inferred hazard profile based on analogous compounds and should be used for preliminary risk assessment. All laboratory work should be preceded by a thorough, site-specific risk assessment.
Core Disposal Principles: A Self-Validating System
The foundation of safe disposal rests on three pillars: Segregation, Identification, and Containment. This system ensures that waste is handled, stored, and ultimately disposed of in a manner that prevents dangerous reactions and complies with regulations.[5]
-
Segregation: Never mix incompatible waste streams. At a minimum, phenyl(1H-1,2,4-triazol-3-yl)methanamine waste should be segregated from strong oxidizing agents and strong acids.[6] It should be collected in a dedicated container for non-halogenated organic solids or, if in solution, a container for non-halogenated organic solvent waste.[7]
-
Identification: All waste containers must be accurately and clearly labeled. The label must include the words "Hazardous Waste," the full chemical name—"phenyl(1H-1,2,4-triazol-3-yl)methanamine"—and an approximate concentration and quantity.[5] This is a critical requirement under the Resource Conservation and Recovery Act (RCRA).
-
Containment: Waste must be collected in a container that is compatible with the chemical, in good condition, and kept securely closed except when adding waste.[5] For solid waste, a high-density polyethylene (HDPE) container is suitable. For liquid waste solutions, a glass or HDPE carboy is appropriate. Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8]
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural workflow for managing phenyl(1H-1,2,4-triazol-3-yl)methanamine waste from the point of generation to its removal by environmental health and safety (EHS) personnel.
Part A: Solid Waste (Pure Compound, Contaminated Labware)
-
Preparation: Designate a specific, labeled hazardous waste container for "Solid Organic Non-Halogenated Waste." Ensure the container is clean, dry, and has a secure lid.
-
Collection:
-
Carefully transfer residual solid phenyl(1H-1,2,4-triazol-3-yl)methanamine into the designated waste container using a dedicated spatula or scoop.
-
Place contaminated items such as weighing paper, gloves, and disposable labware directly into this container.
-
Causality: Collecting all contaminated solids together prevents the cross-contamination of other waste streams and ensures the compound is not inadvertently released into the environment.
-
-
Decontamination of Reusable Glassware:
-
Rinse glassware with a suitable organic solvent (e.g., acetone or ethanol) three times.
-
Collect the rinse—this is now liquid hazardous waste. Dispose of it according to the protocol in Part B.
-
After the solvent rinse, wash the glassware with soap and water.
-
-
Storage: Securely close the solid waste container. Store it in your lab's designated Satellite Accumulation Area, away from incompatible materials.
Part B: Liquid Waste (Solutions and Rinsates)
-
Preparation: Designate a specific, labeled hazardous waste carboy for "Liquid Organic Non-Halogenated Waste." The container must have a screw cap and be placed in secondary containment to mitigate spills.[7]
-
Collection:
-
Carefully pour or pipette solutions containing phenyl(1H-1,2,4-triazol-3-yl)methanamine into the designated liquid waste carboy.
-
Add the solvent rinsate from glassware decontamination (Part A, Step 3) to this same carboy.
-
Causality: Segregating non-halogenated from halogenated solvent waste is crucial as it impacts the final disposal method and cost. Mixing them can lead to complex and expensive disposal processes.
-
-
Storage: Keep the liquid waste container securely capped at all times, except when adding waste. Store it within secondary containment in your Satellite Accumulation Area.
Part C: Requesting Disposal
-
Monitoring: Do not let waste accumulate. Request a pickup from your institution's EHS department when the container is approximately 75% full.[8]
-
Documentation: Complete all required waste pickup forms as per your institution's procedures. Ensure the information on the form matches the container label exactly.
Below is a workflow diagram illustrating the decision process for proper disposal.
Caption: Decision workflow for segregating and storing waste.
Emergency Procedures for Spills and Exposures
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]
Minor Laboratory Spill (Solid):
-
Alert personnel in the immediate area.
-
Wear appropriate Personal Protective Equipment (PPE): lab coat, safety goggles, and nitrile gloves.
-
Gently cover the spill with an absorbent material to avoid raising dust.[10]
-
Carefully sweep the material into a dustpan and transfer it to the designated solid hazardous waste container.
-
Clean the spill area with a solvent-dampened cloth, and place the cloth in the solid waste container.
-
Wash the area with soap and water.
Regulatory Context
The disposal of chemical waste is governed by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5] While phenyl(1H-1,2,4-triazol-3-yl)methanamine is not specifically listed as a P- or U-listed hazardous waste, it would likely be classified as a characteristic hazardous waste if it meets certain criteria (e.g., ignitability, corrosivity, reactivity, or toxicity).[11] However, the responsibility for an accurate waste determination lies with the generator.[4] By following the conservative procedures outlined in this guide, you ensure compliance with these regulations and protect both human health and the environment.
References
-
(1-Phenyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride. Aitesi (Shanghai) Biotechnology Co., Ltd. [Link]
-
Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency. [Link]
-
(4-nitrophenyl)methyl (4R,5R,6S)-3-[(diphenoxyphosphoryl)oxy]-6-[(1R). PubChem, National Institutes of Health. [Link]
-
[4-(1H-1,2,4-triazol-3-yl)phenyl]methanamine hydrochloride. European Chemicals Agency (ECHA). [Link]
-
Amitrole. PubChem, National Institutes of Health. [Link]
-
Amitrole. AERU, University of Hertfordshire. [Link]
-
(1H-1,2,4-Triazol-3-yl)methanamine hydrochloride. PubChem, National Institutes of Health. [Link]
-
EPA Hazardous Waste Codes. U.S. Environmental Protection Agency. [Link]
-
Hazardous Waste Disposal Procedures. Michigan Technological University. [Link]
-
Hazardous Waste Disposal Procedures. Michigan Technological University. [Link]
-
Hazardous & Regulated Waste Management Guide. Western Kentucky University. [Link]
-
Chemical and Hazardous Waste Guide. University of Oslo. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
Nationally Defined Values for Waste Code. U.S. Environmental Protection Agency. [Link]
-
Example RCRA Waste Codes for Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency. [Link]waste-codes.pdf)
Sources
- 1. wku.edu [wku.edu]
- 2. Amitrole | C2H4N4 | CID 1639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Amitrole [sitem.herts.ac.uk]
- 4. fishersci.com [fishersci.com]
- 5. mtu.edu [mtu.edu]
- 6. fishersci.com [fishersci.com]
- 7. mn.uio.no [mn.uio.no]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 9. fishersci.com [fishersci.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. Download [lf-public.deq.utah.gov:443]
Personal protective equipment for handling phenyl(1H-1,2,4-triazol-3-yl)methanamine
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
Phenyl(1H-1,2,4-triazol-3-yl)methanamine is a bifunctional pharmacophore often utilized as a linker or scaffold in medicinal chemistry. Its safety profile is governed by two distinct functional groups: the primary amine (giving it basicity and potential corrosivity) and the 1,2,4-triazole ring (associated with systemic toxicity and potential reproductive hazards).
As a Senior Application Scientist, I must emphasize that for research chemicals where specific toxicological data may be incomplete, we operate under the Precautionary Principle . We treat this compound as a High-Potency Active Pharmaceutical Ingredient (HPAPI) surrogate until proven otherwise. This guide synthesizes structural hazard analysis with field-proven containment strategies to ensure researcher safety and data integrity.
Risk Assessment & Hazard Identification
Before opening the vial, you must understand the "Why" behind the safety protocols. This compound presents a dual-threat profile:
| Hazard Class | Primary Driver | Operational Implication |
| Acute Toxicity | 1,2,4-Triazole moiety | Potential for systemic effects if absorbed.[1][2] Suspected reproductive toxin (H361).[3] |
| Corrosivity/Irritation | Primary Methanamine | High pH in solution. Risk of chemical burns to mucous membranes and eyes (H314/H318). |
| Sensitization | Reactive Amine | Potential for respiratory or skin sensitization upon repeated exposure. |
Visualizing the Risk Logic
The following decision tree illustrates how to categorize your specific interaction with the chemical to determine the necessary safety tier.
Figure 1: Risk Assessment Decision Tree. Determine your safety tier based on physical state and quantity.
Personal Protective Equipment (PPE) Matrix
The amine functionality makes this compound aggressive toward standard latex. Nitrile is the minimum standard , but thickness and layering matter.
Glove Selection Protocol
-
Primary Hazard: Permeation of organic amines.
-
Recommendation: Double-gloving is mandatory for handling dry powder to prevent incidental contact with the wrist gap.
| PPE Component | Specification | Technical Rationale |
| Hand Protection (Inner) | Nitrile (4 mil) | Acts as a second barrier and allows for easy detection of outer glove breaches. |
| Hand Protection (Outer) | Nitrile (Minimum 5-8 mil) or Laminate (Silver Shield®) | Amines can permeate thin nitrile. Thicker nitrile increases breakthrough time. Laminate is required for spill cleanup. |
| Eye Protection | Chemical Splash Goggles | Safety glasses are insufficient. Amines are basic; vapors can bypass side shields and cause lachrymation or corneal damage. |
| Respiratory | primary: Fume Hood (Face Velocity > 100 fpm) Secondary: N95 (Particulate) + OV (Organic Vapor) | If working outside a hood (not recommended), a simple N95 is useless against amine vapors. You need a P100/OV combo cartridge. |
| Body Protection | Tyvek® Lab Coat (Closed Front) | Cotton coats absorb liquids and hold them against the skin. Tyvek repels particulates and splashes. |
Operational Protocol: The "Closed Loop" Workflow
To maintain scientific integrity and safety, follow this self-validating workflow. This ensures the chemical is never exposed to the open lab environment.
Step 1: Preparation & Weighing
-
Static Control: Amines and organic salts can be static-prone. Use an anti-static gun or ionizer bar inside the balance enclosure.
-
The "Coffin" Method: Never transport the open vial. Place the vial inside a secondary container (e.g., a larger jar with a screw top) before moving it from storage to the balance.
Step 2: Solubilization (The Critical Moment)
-
Solvent Choice: DMSO or Methanol are common.
-
Exotherm Warning: Primary amines can generate heat when mixed with acidic solvents or water. Add solvent slowly.
-
Venting: Do not immediately cap the vial after adding solvent. Allow the heat of solution to dissipate to prevent pressure buildup.
Step 3: Reaction & Quenching
-
Incompatibility: Strictly avoid contact with strong oxidizers (peroxides) and acid chlorides (unless intended for acylation).
-
Quenching: If neutralizing excess amine, use dilute acid (e.g., 1M HCl) dropwise in an ice bath. Rapid neutralization can cause violent sputtering.
Operational Workflow Diagram
Figure 2: The "Closed Loop" Workflow. Ensuring containment from storage to disposal.
Emergency Response & Disposal
Immediate Spill Response
-
Evacuate: Clear the immediate area of personnel.
-
PPE Upgrade: Don Silver Shield/Laminate gloves before touching spill materials.
-
Neutralization:
-
Do not use vinegar (acetic acid) directly on a large amine spill; the heat can vaporize the chemical.
-
Absorb with a universal absorbent pads or vermiculite.
-
Double-bag the waste and label as "Hazardous Waste - Toxic/Corrosive Amine."
-
Disposal Classification
Proper disposal is not just regulatory compliance; it prevents dangerous reactions in the waste stream.
-
Waste Stream: Organic Alkali / Basic Organic.
-
Segregation: NEVER mix with "Organic Acid" waste streams. This will generate heat and potentially rupture the waste container.
-
Labeling: Must explicitly state "Contains Triazole Derivatives - Potential Reprotoxin."
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for 1,2,4-Triazole Derivatives. PubChem. [Link]
-
Gloves.com (2023). Guide to Nitrile Gloves Chemical Resistance & Permeation.[Link]
-
University of California, Berkeley (2024). Glove Selection Guide for High Hazard Chemicals.[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
